Methyl 2,3-dichlorophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 | |
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-87-7 | |
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 2,3-dichlorophenylacetate (CAS: 10328-87-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 2,3-dichlorophenylacetate, a halogenated aromatic compound relevant as a synthetic intermediate in various chemical research and development applications.
Chemical Identity and Properties
This compound is a methyl ester derivative of 2,3-dichlorophenylacetic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, attached to a methyl acetate group.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 10328-87-7 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1][3] |
| IUPAC Name | methyl 2-(2,3-dichlorophenyl)acetate | N/A |
Physicochemical Properties
This table outlines the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Clear colorless liquid | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 274.5 ± 25.0 °C (Predicted) | [4] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.542 - 1.544 | [1][4] |
| Storage Condition | Sealed in dry, Room Temperature | [4] |
Spectroscopic Data
As of this review, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 10328-87-7) is limited. Researchers are advised to acquire analytical data upon synthesis or procurement to confirm identity and purity. Commercial suppliers may provide a batch-specific Certificate of Analysis (COA) with characterization data.[3]
Synthesis and Experimental Protocols
This compound is primarily synthesized from its corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, through esterification. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.
General Fischer-Speier Esterification Protocol
This protocol describes a general method for the acid-catalyzed esterification of 2,3-dichlorophenylacetic acid with methanol. It should be adapted and optimized based on specific laboratory conditions and scale.
Objective: To synthesize this compound from 2,3-dichlorophenylacetic acid and methanol.
Materials:
-
2,3-Dichlorophenylacetic acid (1.0 eq.)
-
Anhydrous Methanol (serves as reactant and solvent, 20-30 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃) etherate (catalytic amount, e.g., 0.05 - 0.1 eq.)[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve or suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in a large excess of anhydrous methanol (20-30 eq.).
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.). The reaction is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the excess methanol using a rotary evaporator. c. Dilute the residue with water and transfer to a separatory funnel. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x). e. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation.
References
"Methyl 2,3-dichlorophenylacetate" molecular weight and formula
An In-depth Technical Guide to Methyl 2,3-dichlorophenylacetate
This technical guide provides essential information regarding the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound is a chemical compound with the CAS number 10328-87-7.[1] Its fundamental properties are summarized below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C9H8Cl2O2 | [1][2] |
| Molar Mass | 219.06 g/mol | [1] |
| Boiling Point | 274.5±25.0 °C (Predicted) | [3] |
| Density | 1.318±0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.542-1.544 | [1][3] |
| Storage Temperature | Sealed in dry, Room Temperature | [3] |
| Physical Form | Liquid | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in specialized chemical literature, patents, and internal laboratory standard operating procedures (SOPs). These sources provide the necessary detail for replication by skilled chemists. The general workflow for the characterization of a chemical compound like this compound is outlined in the diagram below. This process ensures the identity, purity, and structure of the compound are unequivocally confirmed.
General Workflow for Chemical Compound Characterization
Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.
References
Technical Guide: Synthesis of Methyl 2,3-dichlorophenylacetate from 2,3-dichlorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3-dichlorophenylacetate from its corresponding carboxylic acid. The primary synthesis route detailed is the Fischer-Speier esterification, a fundamental and widely used method in organic chemistry. This document includes a detailed experimental protocol, physicochemical data of the involved compounds, and a visual representation of the reaction pathway.
Introduction
This compound is a substituted phenylacetate derivative that may serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The efficient synthesis of this ester is crucial for its application in research and development. The Fischer-Speier esterification presents a direct and atom-economical approach for its preparation from 2,3-dichlorophenylacetic acid and methanol. This reaction is typically catalyzed by a strong acid and proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] To drive the equilibrium towards the product, an excess of the alcohol is commonly employed.[2][3]
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and the product is provided in the table below for easy reference.
| Property | 2,3-Dichlorophenylacetic acid | This compound |
| CAS Number | 10236-60-9[4] | 10328-87-7[5][6] |
| Molecular Formula | C₈H₆Cl₂O₂[4] | C₉H₈Cl₂O₂[5][6] |
| Molecular Weight | 205.04 g/mol | 219.06 g/mol [5][6] |
| Appearance | White powder[7] | Clear colorless liquid[5][6][8] |
| Melting Point | 130-135 °C[7] | Not applicable |
| Boiling Point | 328.0±27.0 °C (Predicted) | Not available |
| Density | 1.456±0.06 g/cm³ (Predicted)[8] | 1.318±0.06 g/cm³ (Predicted)[8] |
| Refractive Index | Not applicable | 1.542-1.544[5][6][8] |
Synthesis Pathway: Fischer-Speier Esterification
The synthesis of this compound from 2,3-dichlorophenylacetic acid is achieved through an acid-catalyzed esterification reaction with methanol.
Reaction Scheme
Caption: Reaction scheme for the Fischer esterification of 2,3-dichlorophenylacetic acid.
Experimental Protocol
This protocol is a representative procedure for the Fischer-Speier esterification of 2,3-dichlorophenylacetic acid, adapted from general laboratory procedures for similar transformations.
Materials:
-
2,3-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Expected Yield:
While a specific yield for this reaction is not documented in the provided search results, typical yields for Fischer esterification of substituted phenylacetic acids are generally in the range of 60-95%, depending on the specific conditions and the purity of the starting materials.[2][9]
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
| Compound | Hazard Statements | Precautionary Statements |
| 2,3-Dichlorophenylacetic acid | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[4][10] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[10] |
| This compound | Avoid contact with skin and eyes.[5][6] | Wear protective gloves and eye/face protection. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 2,3-Dichlorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 8. This compound CAS#: 10328-87-7 [m.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Analysis of Methyl 2,3-dichlorophenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the spectroscopic data for Methyl 2,3-dichlorophenylacetate (CAS No. 10328-87-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside data from structurally similar isomers to offer valuable insights for researchers. The guide is structured to provide a comprehensive understanding of the compound's spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided, offering a practical framework for laboratory application.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its chemical structure and purity is paramount for its effective use in research and development. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide focuses on providing the key spectroscopic data points for this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H |
| ~7.25 | t | 1H | Ar-H |
| ~7.15 | d | 1H | Ar-H |
| 3.85 | s | 2H | -CH₂- |
| 3.75 | s | 3H | -OCH₃ |
Note: The aromatic region will show a complex splitting pattern due to the three adjacent protons. The chemical shifts are estimations and may vary.
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O |
| ~135.0 | Ar-C (Quaternary) |
| ~133.0 | Ar-C (Quaternary) |
| ~131.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.0 | Ar-C (Quaternary) |
| ~52.5 | -OCH₃ |
| ~41.0 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2950-3000 | Medium | C-H stretch (aliphatic) |
| ~1735-1750 | Strong | C=O stretch (ester) |
| ~1560-1600 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 220 | ~40 | [M+2]⁺ (presence of two Cl isotopes) |
| 218 | ~60 | [M]⁺ (Molecular ion) |
| 187 | ~30 | [M - OCH₃]⁺ |
| 159 | ~100 | [M - COOCH₃]⁺ |
| 124 | ~50 | [C₆H₃Cl₂]⁺ |
Note: The isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
IR Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty spectrometer.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record the mass spectrum, which is a plot of ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound for researchers and professionals in drug development and chemical synthesis. While experimental data for this specific molecule is sparse in the public domain, the presented predicted data and information from its isomers offer a solid starting point for its identification and characterization. The detailed experimental protocols and the visualized workflow further serve as a practical resource for the spectroscopic analysis of this and similar compounds. For unequivocal structural confirmation, direct experimental analysis remains the gold standard.
"Methyl 2,3-dichlorophenylacetate" solubility in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of Methyl 2,3-dichlorophenylacetate. Despite a comprehensive search of publicly available data, specific quantitative information regarding its solubility in various organic solvents remains uncharacterized in the literature. This document is intended to serve as a foundational resource, highlighting the existing data and identifying critical gaps in the current knowledge base for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for its handling, storage, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C9H8Cl2O2 | [1][2] |
| Molar Mass | 219.06 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Color | Clear colorless | [2] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.542 - 1.544 | [2] |
| Storage Condition | Sealed in dry, Room Temperature | [2][3] |
Solubility in Organic Solvents
Currently, there is no publicly available quantitative data on the solubility of this compound in common organic solvents. This lack of information presents a significant challenge for its use in solution-based applications, such as reaction chemistry, purification, and formulation development. The determination of its solubility profile in a range of solvents with varying polarities is essential for its effective utilization.
Experimental Protocols
Detailed experimental protocols for the determination of the solubility of this compound are not available in the public domain. Standard methods for solubility determination, such as the equilibrium solubility method or the polythermal method, could be adapted for this compound. However, specific experimental parameters and analytical techniques would need to be developed and validated.
Logical Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of a compound like this compound. This serves as a logical guide for researchers planning to undertake such studies.
Caption: General workflow for experimental solubility determination.
Conclusion
While basic physicochemical properties of this compound are known, a critical data gap exists regarding its solubility in organic solvents. The absence of this information, along with detailed experimental protocols for its determination, hinders its full potential in research and drug development. The logical workflow provided can guide future studies to address this knowledge gap, which is essential for enabling the broader application of this compound.
References
Methyl 2,3-dichlorophenylacetate: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 2,3-dichlorophenylacetate. Due to the limited availability of specific stability data for this compound, this guide incorporates information from structurally related analogs and general principles of ester and chlorinated aromatic compound chemistry to provide a thorough understanding of its stability profile.
Chemical and Physical Properties
This compound is a chemical compound with the following identifiers:
| Property | Value |
| CAS Number | 10328-87-7 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molar Mass | 219.06 g/mol |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions. The primary recommendations are to store the compound in a tightly sealed container in a dry, room temperature environment.[1][2][3] For enhanced long-term stability, particularly for analytical standards or in drug development where purity is paramount, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to mitigate oxidative degradation.[1]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids acceleration of degradation reactions. |
| Atmosphere | Sealed in dry conditions; Inert gas for long-term storage | Prevents hydrolysis and oxidation. |
| Light | Protect from light | Minimizes the risk of photodegradation. |
| Container | Tightly sealed, chemically resistant container | Prevents contamination and reaction with container material. |
Chemical Stability Profile
Hydrolytic Stability
As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (2,3-dichlorophenylacetic acid) and methanol. This process can be catalyzed by both acids and bases. The rate of hydrolysis is expected to be significantly influenced by the pH of the environment.
Expected Hydrolysis Reaction:
C₆H₃Cl₂(CH₂COOCH₃) + H₂O ⇌ C₆H₃Cl₂(CH₂COOH) + CH₃OH
This compound + Water ⇌ 2,3-dichlorophenylacetic acid + Methanol
Based on studies of analogous esters, it can be inferred that the hydrolysis rate will be slowest at a neutral pH and will increase under both acidic and alkaline conditions.
Photostability
Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can lead to the cleavage of the carbon-chlorine bonds or other photochemical reactions, resulting in the formation of degradation products. To ensure the stability of this compound, it should be protected from light during storage and handling.
Thermal Stability
Elevated temperatures can promote the degradation of this compound. While specific decomposition temperatures are not documented, it is a general principle that the rate of chemical reactions, including degradation, increases with temperature. Therefore, storage at controlled room temperature is essential to minimize thermal decomposition.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the chemical stability of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Table 2: General Protocol for Forced Degradation Studies
| Condition | Suggested Stressor | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | To evaluate stability in the presence of oxidizing agents. |
| Photodegradation | Exposure to UV light (e.g., 254 nm and 365 nm) | To determine sensitivity to light. |
| Thermal Degradation | Heating in a calibrated oven (e.g., 80 °C) | To assess the impact of heat on stability. |
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between storage conditions and chemical stability.
Caption: General workflow for assessing chemical stability.
Handling Precautions
When handling this compound, it is important to take appropriate safety measures. Based on the available safety information, direct contact with skin and eyes should be avoided.[2][3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the behavior of similar chemical structures. The primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition. Adherence to the recommended storage conditions—specifically, keeping the compound in a tightly sealed container at room temperature, protected from light and moisture—is essential for maintaining its purity and integrity. For applications requiring rigorous quality control, a formal stability study employing forced degradation and a validated stability-indicating analytical method is strongly recommended.
References
An In-Depth Technical Guide to the Hydrolysis Mechanism of Methyl 2,3-Dichlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis mechanism of Methyl 2,3-dichlorophenylacetate, a compound of interest in pharmaceutical research and organic synthesis. The document details both acid- and base-catalyzed hydrolysis pathways, supported by established principles of organic chemistry. It offers detailed experimental protocols for conducting and monitoring the hydrolysis reaction, alongside a compilation of relevant quantitative data to understand the kinetic and thermodynamic parameters. Furthermore, this guide incorporates visualizations of the reaction mechanisms and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular transformations and procedural steps.
Introduction
This compound is a substituted aromatic ester with potential applications in the synthesis of pharmacologically active molecules. The hydrolysis of its ester functional group to the corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, is a fundamental transformation. Understanding the mechanism, kinetics, and experimental conditions of this hydrolysis is crucial for process optimization, impurity profiling, and the development of stable drug formulations. This guide will explore the intricacies of this reaction under both acidic and basic conditions.
Core Hydrolysis Mechanisms
The hydrolysis of this compound, like other esters, can be catalyzed by either acid or base.[1] Both mechanisms involve a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds to completion.[2][3] The reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
The mechanism involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Proton Transfer: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.
-
Acidic Workup: To obtain the final carboxylic acid product, an acidic workup (e.g., with HCl) is required to protonate the carboxylate salt.[2]
Diagram 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
Caption: Base-catalyzed hydrolysis mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium process.[1] To drive the reaction towards the products (carboxylic acid and alcohol), it is typically carried out with a large excess of water.
The mechanism proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
-
Elimination of Methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Diagram 2: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis mechanism.
Electronic and Steric Effects of Substituents
The presence of two chlorine atoms on the phenyl ring of this compound significantly influences its reactivity. Both electronic and steric effects come into play.
-
Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to its lone pairs participating in resonance. In the context of hydrolysis, the electron-withdrawing inductive effect of the two chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis compared to the unsubstituted methyl phenylacetate. The positions of the chlorine atoms (ortho and meta) will have a combined effect on the electron density of the aromatic ring and the reaction center.
-
Steric Effects: The chlorine atom at the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance can potentially decrease the rate of hydrolysis. The overall rate of hydrolysis will be a balance between the activating electronic effects and the deactivating steric effects.
The Hammett equation can be used to quantitatively assess the effect of substituents on the reaction rate.[4]
Quantitative Data
Table 1: Hydrolysis Rate Constants and Activation Parameters for Related Esters
| Ester | Hydrolysis Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Methyl Acetate | Acid-catalyzed (0.5 M HCl) | 1.1 x 10⁻⁴ s⁻¹ (25°C) | 69.5 kJ/mol | [5] |
| Ethyl Acetate | Base-catalyzed (NaOH) | 0.11 L mol⁻¹ s⁻¹ (25°C) | 47.7 kJ/mol | [6] |
| Phenyl Acetate | Base-catalyzed | - | 78.0 kJ/mol (pH 6) | [7] |
| Chloromethyl Dichloroacetate | Neutral Hydrolysis | - | - | [5] |
Note: The data presented are for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions.
Experimental Protocols
The following are detailed methodologies for conducting the base- and acid-catalyzed hydrolysis of this compound in a laboratory setting.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) and Product Isolation
Objective: To hydrolyze this compound to 2,3-dichlorophenylacetic acid and isolate the product.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in methanol.
-
Prepare a solution of sodium hydroxide in a mixture of water and methanol and add it to the flask.[2] A typical molar excess of NaOH is 2-3 equivalents.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Pour the remaining aqueous solution into a separatory funnel and wash with ethyl acetate to remove any unreacted ester or non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl. A precipitate of 2,3-dichlorophenylacetic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,3-dichlorophenylacetic acid.
-
The crude product can be further purified by recrystallization.
Diagram 3: Experimental Workflow for Saponification and Product Isolation
Caption: Workflow for saponification.
Protocol 2: Kinetic Study of Acid-Catalyzed Hydrolysis by Titration
Objective: To determine the rate constant of the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
-
Stopwatch
Procedure:
-
Place a known volume of the standardized HCl solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a known volume of this compound to the acid solution, start the stopwatch immediately, and mix thoroughly. This is time t=0.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.[8]
-
Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used (Vt).[8]
-
Repeat the titration for several time points.
-
To determine the volume of NaOH corresponding to the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. Then, titrate this sample as before.
-
The rate constant (k) can be calculated using the first-order rate equation: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where V₀ is the initial titre value (due to the HCl catalyst). A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.[9]
Diagram 4: Logical Flow for Kinetic Study by Titration
Caption: Kinetic study by titration workflow.
Conclusion
The hydrolysis of this compound is a fundamental chemical transformation that can be effectively achieved under both acidic and basic conditions. The choice of method depends on the desired outcome, with saponification being the preferred route for complete, irreversible conversion. The electronic and steric effects of the dichloro-substituents play a significant role in the reaction kinetics. The provided experimental protocols offer a robust framework for both the synthesis of the corresponding carboxylic acid and for conducting detailed kinetic investigations. This guide serves as a valuable resource for researchers and professionals in the fields of drug development and organic chemistry, enabling a more profound understanding and practical application of this important reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [operachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pangea.stanford.edu [pangea.stanford.edu]
- 8. alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
The 2,3-Dichlorophenyl Moiety: A Scaffolding for CNS and Anti-Inflammatory Drug Discovery
Disclaimer: This technical guide explores the potential applications of the 2,3-dichlorophenyl structural motif in medicinal chemistry. Direct research and biological data on "Methyl 2,3-dichlorophenylacetate" are notably scarce in publicly available scientific literature. Therefore, this document focuses on the established and potential pharmacological activities of more complex molecules that incorporate the 2,3-dichlorophenyl moiety, providing a broader context for its utility in drug development.
Introduction: The Role of Dichlorinated Phenyl Scaffolds in Medicinal Chemistry
Halogenated, and specifically chlorinated, phenyl rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The inclusion of chlorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of a compound's pharmacological profile. While the 2,4- and 2,6-dichlorophenyl isomers are more commonly documented in medicinal chemistry literature as components of non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives, the 2,3-dichlorophenyl moiety has emerged as a key pharmacophore in the development of agents targeting the central nervous system (CNS) and inflammatory pathways.
This guide will delve into the known applications of the 2,3-dichlorophenyl scaffold, presenting available quantitative data, outlining experimental protocols for the synthesis of relevant compounds, and visualizing the associated signaling pathways.
The 2,3-Dichlorophenyl Moiety in CNS Drug Discovery
The 2,3-dichlorophenyl group is a recognized feature in ligands targeting dopamine and serotonin receptors, suggesting its potential in the development of treatments for a range of psychiatric disorders.
Selective Dopamine D3 Receptor Ligands
The dopamine D3 receptor is a promising target for the treatment of substance abuse and other neuropsychiatric disorders. A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides has been designed and synthesized as selective D3 receptor ligands.[1]
Quantitative Data: Binding Affinities of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides
| Compound ID | Linker (n) | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity | D3/D4 Selectivity |
| 51 | 4 | 1.4 | 90 | 1820 | 64 | 1300 |
| 52 | 3 | 3.8 | 210 | 4200 | 55 | 1105 |
| 53 | 5 | 2.5 | 150 | 2500 | 60 | 1000 |
Data sourced from Robarge et al., J. Med. Chem. 2001, 44, 3175-3186.[1]
Experimental Protocol: Synthesis of [(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-9-fluorenone-4-carboxamide (Compound 51)
A key intermediate for this class of compounds is 1-(2,3-dichlorophenyl)piperazine.
Synthesis of 1-(2,3-Dichlorophenyl)piperazine:
A mixture of 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and butanol is heated at reflux for 48 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with aqueous sodium hydroxide and extracted with an organic solvent. The organic layer is dried and concentrated to yield 1-(2,3-dichlorophenyl)piperazine.
General Synthesis of the Final Compounds:
-
Alkylation: 1-(2,3-Dichlorophenyl)piperazine is reacted with a suitable α,ω-dibromoalkane (e.g., 1,4-dibromobutane for compound 51) in the presence of a base such as potassium carbonate in a solvent like acetonitrile at reflux to yield the mono-alkylated intermediate.
-
Amide Coupling: The resulting N-alkylated piperazine derivative is then coupled with a carboxylic acid (e.g., 9-oxo-9H-fluorene-4-carboxylic acid) using a standard coupling agent like 1,1'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (THF) to afford the final carboxamide product.
Signaling Pathway: Dopamine D3 Receptor
Caption: Dopamine D3 receptor signaling pathway.
Serotonin Receptor Ligands
2,3-Dichlorophenylpiperazine is a known metabolite of certain antidepressant drugs and has been studied for its own interactions with serotonin receptors. This suggests that the 2,3-dichlorophenylpiperazine scaffold is a valuable starting point for the design of novel psychoactive compounds. It is a key intermediate in the synthesis of several drugs used to treat depression, anxiety, and other mental health disorders.
The 2,3-Dichlorophenyl Moiety in Anti-Inflammatory Drug Discovery
The 2,3-dichlorophenyl scaffold has also been incorporated into molecules designed to modulate inflammatory processes, primarily through the antagonism of P2X purinergic receptors.
P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. A series of 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives have been synthesized and identified as potent P2X7 receptor antagonists.
Quantitative Data: In Vitro Activity of Triazole-based P2X7 Antagonists
| Compound Class | Human P2X7 pIC50 | Rat P2X7 pIC50 |
| 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine analogs | > 7.5 | > 7.5 |
Data indicates that potent analogs with pIC50 values of 7.5 or greater were discovered for both human and rat P2X7 receptors. (Source: Bioorg. Med. Chem. Lett. 2008, 18, 2089-2092)
Experimental Workflow: Synthesis of P2X7 Antagonists
Caption: General synthetic workflow for triazole-based P2X7 antagonists.
Signaling Pathway: P2X7 Receptor
Caption: P2X7 receptor signaling leading to inflammation.
Synthesis of Key Precursors
The synthesis of 2,3-dichlorophenylacetic acid, the parent acid of the titular methyl ester, is a crucial step for accessing a variety of derivatives for medicinal chemistry exploration.
Experimental Protocol: Synthesis of 2,3-Dichlorophenylacetic Acid
A common route to phenylacetic acids is through the corresponding benzyl cyanide.
-
Sandmeyer Reaction: Starting from 2,3-dichloroaniline, a diazonium salt is formed using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures. This is followed by reaction with cuprous cyanide to yield 2,3-dichlorobenzonitrile.
-
Reduction: The benzonitrile is then reduced to the corresponding benzyl amine using a reducing agent like lithium aluminum hydride.
-
Cyanation: The benzyl amine is converted to the benzyl cyanide via reaction with a cyanide source.
-
Hydrolysis: Finally, acidic or basic hydrolysis of 2,3-dichlorobenzyl cyanide yields 2,3-dichlorophenylacetic acid.
Conclusion and Future Perspectives
While "this compound" itself is not well-characterized in the context of medicinal chemistry, the broader 2,3-dichlorophenyl moiety demonstrates significant potential as a pharmacophore. Its incorporation into molecules targeting CNS receptors and inflammatory pathways has yielded potent and selective compounds. Future research could focus on exploring the biological activity of simpler derivatives, including the title compound, to better understand the minimal structural requirements for activity. Furthermore, the development of novel synthetic routes to 2,3-dichlorophenyl-containing building blocks will undoubtedly facilitate the exploration of this scaffold in the discovery of new therapeutic agents. The existing data strongly suggests that the 2,3-dichlorophenyl motif is a valuable component of the medicinal chemist's toolkit for designing drugs aimed at treating neurological and inflammatory diseases.
References
Methyl 2,3-Dichlorophenylacetate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2,3-dichlorophenylacetate is a halogenated aromatic compound that holds significant potential as a versatile starting material for the synthesis of a wide array of novel compounds with diverse biological activities. The presence of the dichlorinated phenyl ring and the reactive methyl ester functionality provides a scaffold that can be readily modified to explore new chemical space in drug discovery and agrochemical research. This technical guide consolidates available information on the synthesis of this compound and explores its potential as a precursor for novel compounds with anti-inflammatory and antimicrobial properties, drawing insights from the chemistry of analogous structures.
Synthesis of the Precursor: this compound
While specific literature detailing the synthesis of this compound is not abundant, a straightforward two-step synthetic route can be proposed based on established chemical principles. This involves the synthesis of the parent carboxylic acid, 2,3-dichlorophenylacetic acid, followed by its esterification.
Step 1: Synthesis of 2,3-Dichlorophenylacetic Acid
A common method for the synthesis of substituted phenylacetic acids is the Willgerodt-Kindler reaction. However, a more direct approach would involve the conversion of 2,3-dichlorobenzyl chloride to the corresponding nitrile, followed by hydrolysis.
Experimental Protocol: Synthesis of 2,3-Dichlorophenylacetic Acid (Proposed)
-
Cyanation of 2,3-Dichlorobenzyl Chloride:
-
In a well-ventilated fume hood, dissolve 2,3-dichlorobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) portion-wise, controlling the exothermic reaction with an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract the product, 2,3-dichlorophenylacetonitrile, with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis of 2,3-Dichlorophenylacetonitrile:
-
To the crude 2,3-dichlorophenylacetonitrile, add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. Monitor the reaction progress by TLC.
-
If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. The product, 2,3-dichlorophenylacetic acid, will precipitate and can be collected by filtration.
-
If using basic hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Wash the collected solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-dichlorophenylacetic acid.
-
Step 2: Esterification to this compound
The esterification of the carboxylic acid to its methyl ester is a standard transformation that can be achieved through several methods.
Experimental Protocol: Fischer Esterification of 2,3-Dichlorophenylacetic Acid (Proposed)
-
Suspend 2,3-dichlorophenylacetic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10328-87-7 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
Potential as a Precursor for Novel Compounds
The chemical structure of this compound offers several avenues for derivatization to generate novel compounds with potential biological activities. The ester group can be hydrolyzed, reduced, or converted to amides, while the aromatic ring can undergo further substitution reactions.
Derivatives with Potential Anti-inflammatory Activity
Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, fenclofenac, 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated significant anti-inflammatory, antinociceptive, and antipyretic activities.[1] Although a different isomer, this suggests that the dichlorophenylacetic acid scaffold is a promising starting point for the development of new anti-inflammatory agents.
Proposed Synthesis of Novel Anti-inflammatory Agents:
One potential pathway involves the conversion of this compound to various amide derivatives. The general workflow is depicted below.
Caption: Proposed workflow for the synthesis of novel amide derivatives from this compound.
Experimental Protocol: Synthesis of a Novel Amide Derivative (General)
-
Hydrolysis of the Ester:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product, 2,3-dichlorophenylacetic acid, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the 2,3-dichlorophenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Continue stirring at room temperature overnight.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.
-
Table 2: Anti-inflammatory Activity of a Related Compound (Fenclofenac)
| Test | Potency of Fenclofenac |
| Established Adjuvant Arthritis (rat) | Approximately equipotent to alclofenac and phenylbutazone[1] |
| Acute Anti-inflammatory (rat) | Approximately equipotent to acetylsalicylic acid[1] |
| Antinociceptive (rat) | Active[1] |
| Antipyretic (rat) | Active[1] |
Derivatives with Potential Antimicrobial Activity
The dichloroacetyl group is a known pharmacophore in some antimicrobial agents.[2] While this compound does not contain this group, the dichlorinated phenyl ring is a common feature in many bioactive molecules, including those with antimicrobial properties. For example, dichlorophen-functionalized gold nanoparticles have shown potent antibacterial activity.[3][4] This suggests that derivatives of this compound could be explored for their antimicrobial potential.
Proposed Synthesis of Novel Antimicrobial Agents:
A potential route to novel antimicrobial agents could involve the introduction of a thiazole ring, a common scaffold in antimicrobial drugs.
References
- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of Methyl 2,3-dichlorophenylacetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the reactivity of Methyl 2,3-dichlorophenylacetate is limited. This guide provides a comprehensive reactivity profile based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are representative examples and would require optimization for this specific substrate.
Introduction
This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its chemical reactivity is crucial for its effective utilization in synthetic chemistry and drug development. This document outlines the predicted reactivity profile of this compound, focusing on the key functional groups: the ester, the dichlorinated phenyl ring, and the benzylic methylene group.
Predicted Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its ester functionality and the electron-withdrawing effects of the two chlorine atoms on the phenyl ring. The main sites for chemical transformation are the electrophilic carbonyl carbon of the ester, the benzylic protons, and the aromatic ring.
Reactions at the Ester Group
The ester group is susceptible to nucleophilic acyl substitution. The rate and outcome of these reactions are influenced by the strength of the nucleophile and the reaction conditions (acidic or basic catalysis).
-
Hydrolysis: The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid (2,3-dichlorophenylacetic acid) and methanol. This can be achieved under either acidic or basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon.
-
Acid-Catalyzed Hydrolysis: This is a reversible process that requires a strong acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
-
Transesterification: Treatment of this compound with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy group, forming a different ester.
-
Aminolysis/Amidation: Reaction with ammonia or primary/secondary amines can yield the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (2-(2,3-dichlorophenyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride are generally not effective for ester reduction.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) will lead to the formation of a tertiary alcohol, with the addition of two equivalents of the Grignard reagent to the carbonyl carbon.
Reactions at the Benzylic Position
The methylene group adjacent to the aromatic ring (the benzylic position) exhibits enhanced reactivity.
-
Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position.
-
Oxidation: Strong oxidizing agents can oxidize the benzylic position. The ultimate product would be the corresponding benzoic acid derivative if the benzylic carbon is fully oxidized.
-
Deprotonation/Alkylation: A strong base can deprotonate the benzylic position to form a carbanion, which can then be alkylated by reacting with an alkyl halide.
Reactions of the Aromatic Ring
The two chlorine atoms on the phenyl ring are electron-withdrawing and ortho-, para-directing deactivators for electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: Further substitution on the aromatic ring (e.g., nitration, halogenation, Friedel-Crafts reactions) will be significantly slower than for benzene and will be directed to the positions ortho and para to the existing chlorine atoms, as well as ortho and para to the -CH₂COOCH₃ group. The steric hindrance from the existing substituents will also play a significant role in directing the incoming electrophile.
-
Nucleophilic Aromatic Substitution: While generally difficult, nucleophilic aromatic substitution to replace one of the chlorine atoms could be possible under harsh conditions with very strong nucleophiles, particularly if there are additional activating groups on the ring.
Quantitative Data Summary (Predicted)
Due to the lack of specific experimental data for this compound, the following table summarizes the expected reaction types and general conditions based on analogous compounds.
| Reaction Type | Reagents & General Conditions | Expected Product(s) | Notes |
| Ester Hydrolysis (Basic) | 1. NaOH or KOH (aq.), Heat2. H₃O⁺ workup | 2,3-Dichlorophenylacetic acid, Methanol | Irreversible reaction. The progress can be monitored by the disappearance of the water-insoluble ester.[1] |
| Ester Hydrolysis (Acidic) | H₂SO₄ or HCl in H₂O, Heat | 2,3-Dichlorophenylacetic acid, Methanol | Reversible reaction; requires an excess of water to drive the equilibrium towards the products. |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst, Heat | 2,3-Dichlorophenylacetyl-OR, Methanol | Reversible reaction; often driven to completion by removing the methanol byproduct. |
| Amidation | NH₃, RNH₂, or R₂NH, Heat | N-(substituted)-2-(2,3-dichlorophenyl)acetamide, Methanol | Generally requires more forcing conditions than hydrolysis. |
| Reduction | 1. LiAlH₄ in dry ether or THF2. H₃O⁺ workup | 2-(2,3-Dichlorophenyl)ethanol | The carbonyl group is reduced to a primary alcohol. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light, CCl₄, Heat | Methyl 2-bromo-2-(2,3-dichlorophenyl)acetate | A free-radical substitution reaction specific to the benzylic position. |
| Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | Mixture of nitro-substituted isomers | The aromatic ring is deactivated, requiring strong conditions. Substitution will be directed by both the chloro and the alkylacetate groups, leading to a mixture of products. |
Detailed Methodologies for Key Experiments (Representative Protocols)
The following are detailed, representative protocols for key transformations, adapted from procedures for analogous compounds. These protocols would require optimization for this compound.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from the general procedure for the hydrolysis of phenylacetic esters.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or THF.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq., e.g., 2M NaOH).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate of the sodium salt of the carboxylic acid has formed, it can be filtered. Otherwise, acidify the cooled reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dichlorophenylacetic acid. The product can be further purified by recrystallization.
Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq.) in anhydrous diethyl ether or THF.
-
Addition of Ester: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Filtration and Extraction: Stir the resulting mixture for 15-30 minutes, then filter through a pad of Celite, washing the filter cake with additional solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dichlorophenyl)ethanol. The product can be purified by column chromatography or distillation.
Visualizations
Predicted Reaction Pathways
Caption: Major predicted reaction pathways for this compound.
Experimental Workflow for Ester Hydrolysis
Caption: A typical experimental workflow for the saponification of an ester.
References
Methodological & Application
Synthesis of Methyl 2,3-dichlorophenylacetate: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2,3-dichlorophenylacetate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Two common and effective esterification methods, Fischer-Speier Esterification and Steglich Esterification, are detailed below. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis. The document includes detailed experimental procedures, a comparative data table, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable chemical intermediate. The esterification of the corresponding 2,3-dichlorophenylacetic acid is a critical step in the synthetic route to many target molecules. The choice of esterification method can be crucial, depending on the scale of the reaction and the sensitivity of the substrates to the reaction conditions. This guide outlines two robust methods: the acid-catalyzed Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary esterification protocols for synthesizing this compound from 2,3-dichlorophenylacetic acid. This allows for a direct comparison to aid in method selection.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Starting Material | 2,3-dichlorophenylacetic acid | 2,3-dichlorophenylacetic acid |
| Reagent (Alcohol) | Methanol (serves as solvent and reagent) | Methanol |
| Catalyst/Coupling Agent | Concentrated Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC) |
| Co-catalyst | Not Applicable | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Methanol | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 3 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Work-up | Neutralization, Extraction | Filtration, Extraction |
| Purification | Distillation or Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This classic method utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.
Materials:
-
2,3-dichlorophenylacetic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in anhydrous methanol (20-30 eq.), which acts as both the reactant and the solvent.
-
With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.) to the suspension.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed, which typically takes 4 to 12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Steglich Esterification
This method is significantly milder, operating at room temperature, and is suitable for acid-sensitive substrates. It employs a coupling agent (DCC) and a catalyst (DMAP).[2]
Materials:
-
2,3-dichlorophenylacetic acid
-
Anhydrous Methanol (CH₃OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2,3-dichlorophenylacetic acid (1.0 eq.), methanol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until completion, which typically takes 3 to 6 hours.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU, washing the filter cake with a small amount of dichloromethane.[1]
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography to yield pure this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Caption: Workflow for Fischer-Speier Esterification.
References
Application Notes and Protocols: Esterification of 2,3-Dichlorophenylacetic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 2,3-dichlorophenylacetate via the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol. This process is a fundamental reaction in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocol outlines the reaction setup, purification, and analytical methods for product characterization. Quantitative data, based on analogous reactions, is presented to provide expected outcomes.
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis. This compound is a potentially valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for this transformation. This application note details a representative protocol for this synthesis, offering guidance on reaction conditions, work-up procedures, and analytical validation.
Data Presentation
| Catalyst | Reactant Ratio (Acid:Alcohol) | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 1:10 | 4 - 6 | Reflux (approx. 65°C) | 70 - 80 | [1] |
| p-Toluenesulfonic acid (p-TsOH) | 1:10 | 4 - 6 | Reflux (approx. 65°C) | 75 - 85 | [1] |
| Boron Trifluoride (BF₃) | 1:5 | 0.5 - 1 | 100 | >90 | |
| No Catalyst | 1:10 | 12 | Reflux (approx. 65°C) | ~50 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
2,3-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dichlorophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS) [2]
GC-MS is an effective method for confirming the identity and purity of the synthesized ester.
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent such as hexane or ethyl acetate.
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS), is suitable for this analysis.[2]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and then hold for a few minutes.
-
MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ion of the product (m/z for C₉H₈Cl₂O₂ is approximately 218 g/mol ).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum should show a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the benzylic protons (around 3.6 ppm), and multiplets for the aromatic protons in the region of 7.0-7.5 ppm.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 52 ppm), the benzylic carbon, and the aromatic carbons.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
The Synthetic Potential of Methyl 2,3-Dichlorophenylacetate: A Guide for Researchers
For Immediate Release
Methyl 2,3-dichlorophenylacetate, a halogenated aromatic compound, presents itself as a versatile, yet underexplored, building block for organic synthesis. This document provides an overview of its potential applications, hypothetical experimental protocols, and key physicochemical data to support its use in research and development, particularly in the fields of medicinal chemistry and materials science. While specific documented applications for the 2,3-dichloro isomer are limited in publicly available literature, its utility can be inferred from the well-established chemistry of related dichlorophenylacetate analogs.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 10328-87-7 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | [1] |
Core Synthetic Applications
This compound can serve as a precursor to a variety of functionalized molecules through transformations targeting the ester moiety and the aromatic ring. The primary value of this building block lies in its potential for creating novel molecular scaffolds.
Hydrolysis to 2,3-Dichlorophenylacetic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational transformation. This unlocks further reactivity, enabling the synthesis of amides, esters, and other carboxylic acid derivatives. 2,3-Dichlorophenylacetic acid can be a crucial intermediate for the synthesis of bioactive molecules.
Hypothetical Experimental Protocol: Hydrolysis of this compound
-
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of methanol and 1M NaOH.
-
Stir the solution at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the solution with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,3-Dichlorophenylacetic acid.
-
Caption: Synthetic pathway from this compound to amide derivatives.
Amide Bond Formation
Leveraging the carboxylic acid intermediate, amide bond formation with a wide range of primary and secondary amines can be achieved. This is a cornerstone of medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications.
Hypothetical Experimental Protocol: Amide Coupling
-
Materials:
-
2,3-Dichlorophenylacetic acid
-
Amine of interest
-
Coupling agent (e.g., HATU, EDCI)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve 2,3-Dichlorophenylacetic acid in the anhydrous solvent.
-
Add the coupling agent and the amine base, and stir for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the crude product by column chromatography.
-
Cross-Coupling Reactions
The chlorine substituents on the aromatic ring of this compound open the door to various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. The differential reactivity of the ortho and meta chlorine atoms could potentially allow for selective functionalization.
References
Application Notes and Protocols for the GC-MS Analysis of Methyl 2,3-dichlorophenylacetate and its Parent Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dichlorophenylacetate is a chemical compound of interest in various fields, including pharmaceutical and agrochemical research, due to its structural relation to active compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, the successful analysis of polar and semi-volatile compounds by GC-MS often requires a derivatization step to enhance their volatility and thermal stability.[1][2][3] This document provides detailed application notes and protocols for the derivatization of 2,3-dichlorophenylacetic acid (the parent acid of this compound) for GC-MS analysis. It also discusses the direct analysis of the methyl ester.
Derivatization chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method.[1] For GC analysis, derivatization is employed to:
-
Increase Volatility: By replacing active hydrogens in polar functional groups (like -COOH and -OH) with less polar groups, the volatility of the analyte is increased, allowing it to be analyzed by GC.[1][3][4]
-
Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC inlet and column.[1][4]
-
Enhance Chromatographic Performance: Derivatized analytes often exhibit sharper and more symmetrical peaks, leading to better resolution and sensitivity.[2]
-
Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation.[2]
The primary functional group of concern in 2,3-dichlorophenylacetic acid is the carboxylic acid group (-COOH), which is polar and can lead to poor chromatographic performance.[5] Common derivatization strategies for carboxylic acids include silylation and esterification (alkylation).[3][6]
Data Presentation: Derivatization Parameters and GC-MS Conditions
The following tables summarize typical experimental parameters for the derivatization and GC-MS analysis of acidic compounds like 2,3-dichlorophenylacetic acid. These are starting points and may require optimization for specific applications and instrumentation.
Table 1: Silylation Derivatization Parameters
| Parameter | Condition | Reagent | Notes |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | BSTFA is a powerful silylating agent. The addition of TMCS as a catalyst can enhance the derivatization of hindered carboxyl groups.[4] MSTFA is also a highly effective silylating reagent.[7] |
| Solvent | Acetonitrile, Pyridine, or Dichloromethane (anhydrous) | The choice of solvent can influence derivatization efficiency.[4] All solvents and glassware must be anhydrous as silylating reagents are moisture-sensitive.[1][4][8] | |
| Reagent Volume | 50 - 200 µL | A molar excess of the derivatizing reagent is recommended.[4] | |
| Reaction Temperature | 60 - 80 °C | ||
| Reaction Time | 15 - 60 minutes | Optimization may be required depending on the analyte and matrix.[4] |
Table 2: Esterification (Methylation) Derivatization Parameters
| Parameter | Condition | Reagent | Notes |
| Derivatization Reagent | Diazomethane (ethereal solution) or Trimethylsilyldiazomethane (TMS-diazomethane) | Diazomethane is a highly effective but also highly toxic and explosive methylating agent, requiring special handling precautions.[9][10] TMS-diazomethane is a safer alternative.[10][11] | |
| BF3-Methanol (10-14%) | A common and effective reagent for preparing fatty acid methyl esters (FAMEs).[12][13] | ||
| Solvent | Diethyl ether:methanol (9:1, v/v) for Diazomethane; Hexane for TMS-diazomethane; Methanol for BF3-Methanol | ||
| Reaction Temperature | Room temperature for Diazomethane/TMS-diazomethane; 60 °C for BF3-Methanol | ||
| Reaction Time | 10 - 15 minutes for Diazomethane/TMS-diazomethane; 5 - 60 minutes for BF3-Methanol | Reaction with diazomethane is typically rapid. |
Table 3: Typical GC-MS Instrumental Parameters
| Parameter | Condition |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50 - 550 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Experimental Protocols
Protocol 1: Silylation of 2,3-Dichlorophenylacetic Acid using BSTFA + 1% TMCS
This protocol describes the conversion of the carboxylic acid to its trimethylsilyl (TMS) ester.
Materials:
-
2,3-Dichlorophenylacetic acid sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous acetonitrile or pyridine
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[1][4][8]
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[4]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Esterification of 2,3-Dichlorophenylacetic Acid using Diazomethane
Caution: Diazomethane is a potent carcinogen and is explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dichlorophenylacetic acid sample
-
Freshly prepared ethereal solution of diazomethane
-
Diethyl ether:methanol (9:1, v/v)
-
GC vials with caps
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Dissolve the dried sample in a small volume of diethyl ether:methanol (9:1, v/v).
-
Derivatization: Add the freshly prepared ethereal diazomethane solution dropwise to the sample until a faint yellow color persists, which indicates a slight excess of the reagent.[9]
-
Reaction: Allow the reaction to proceed for 10-15 minutes at room temperature.[9]
-
Quenching: Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.[9]
-
Analysis: The resulting solution containing this compound can be directly injected into the GC-MS.
Protocol 3: Direct Analysis of this compound
If the analyte of interest is the methyl ester itself and it is sufficiently volatile and thermally stable, direct GC-MS analysis without derivatization may be possible.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to an appropriate concentration (e.g., 1-10 µg/mL).
-
Analysis: Inject the sample directly into the GC-MS using the instrumental parameters outlined in Table 3.
Mandatory Visualization
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mzinterpretation.com [mzinterpretation.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 2,3-dichlorophenylacetate
Introduction
Methyl 2,3-dichlorophenylacetate is a halogenated aromatic ester of significant interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for quality control, process monitoring, and research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is demonstrated to be linear, accurate, precise, and sensitive for its intended purpose.
Chromatographic Conditions
The separation is achieved using a C18 stationary phase with a gradient elution of water and acetonitrile. This approach is common for separating hydrophobic organic compounds.[1] For halogenated aromatic compounds, a standard C18 column is often effective.[2] A UV detector is employed for quantification, as aromatic compounds typically exhibit strong absorbance in the UV region.[3]
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Method Validation Summary
The developed method was validated according to standard guidelines to ensure its suitability for the quantification of this compound. The validation parameters included linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][5]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 55,234 |
| 5.0 | 278,987 |
| 10.0 | 554,321 |
| 25.0 | 1,385,765 |
| 50.0 | 2,775,432 |
| 100.0 | 5,550,123 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
Table 3: Precision Data (n=6)
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 25.0 | 0.85 | 1.32 |
Accuracy
Accuracy was assessed by a recovery study, where a known amount of this compound was spiked into a sample matrix at three different concentration levels.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 20.0 | 19.8 | 99.0 |
| 100% | 25.0 | 25.3 | 101.2 |
| 120% | 30.0 | 29.5 | 98.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) | Basis (Signal-to-Noise Ratio) |
| LOD | 0.15 | 3:1 |
| LOQ | 0.50 | 10:1 |
Detailed Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile.
-
Make up the volume to 10 mL with acetonitrile and mix thoroughly. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., 30% Acetonitrile in water with 0.1% Formic Acid) to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
2. Sample Preparation
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of acetonitrile to dissolve the sample. Use sonication if necessary to ensure complete dissolution.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Perform further dilutions with the mobile phase if necessary to bring the concentration within the linear range of the calibration curve.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. jordilabs.com [jordilabs.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 4. hplc method development: Topics by Science.gov [science.gov]
- 5. rroij.com [rroij.com]
Application Notes and Protocols: Reaction of Methyl 2,3-dichlorophenylacetate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-substituted 2-(2,3-dichlorophenyl)acetamides is a critical process in the development of novel therapeutic agents. The 2,3-dichlorophenylacetamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The reaction of methyl 2,3-dichlorophenylacetate with a diverse range of primary and secondary amines provides a straightforward and efficient route to generate libraries of these valuable compounds for screening and lead optimization.
This document provides detailed protocols for the synthesis of N-substituted 2-(2,3-dichlorophenyl)acetamides via direct amidation of this compound. It includes methodologies for both uncatalyzed thermal amidation and Lewis acid-catalyzed reactions, catering to a range of amine substrates. Additionally, potential applications of the resulting compounds, based on the known biological activities of structurally related molecules, are discussed. The quantitative data presented is representative of typical results for these types of reactions.
Potential Applications in Drug Discovery
N-substituted acetamides incorporating a dichlorophenyl moiety have shown promise in a variety of therapeutic areas. While the specific biological activities of N-substituted 2-(2,3-dichlorophenyl)acetamides are a subject of ongoing research, related dichlorophenylacetamide derivatives have been investigated for several applications:
-
Anti-inflammatory Agents: Structurally similar 2-(2,4-dichlorophenoxy)acetic acid derivatives have been identified as promising anti-inflammatory agents with the potential to selectively inhibit the COX-2 enzyme.[1] This suggests that N-substituted 2,3-dichlorophenylacetamides could be explored for their potential as novel anti-inflammatory drugs.
-
Anticonvulsant Activity: Arylacetamide derivatives are a well-established class of compounds with anticonvulsant properties. The exploration of novel N-substituted 2,3-dichlorophenylacetamides could lead to the discovery of new drug candidates for the treatment of epilepsy.
-
Antimicrobial Agents: Various N-aryl chloroacetamide derivatives have demonstrated antibacterial and antifungal activities, indicating their potential as disinfectants or therapeutic agents for infectious diseases.
-
Anticancer Agents: Certain N-substituted acetamide derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines.[2] The 2,3-dichlorophenylacetamide core could serve as a valuable scaffold for the design of new cytotoxic agents.
-
Butyrylcholinesterase (BChE) Inhibitors: Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of BChE, a therapeutic target for Alzheimer's disease.[3][4] This opens an avenue for investigating the potential of N-substituted 2,3-dichlorophenylacetamides in the context of neurodegenerative disorders.
Reaction of this compound with Amines: An Overview
The reaction of this compound with primary or secondary amines results in the formation of the corresponding N-substituted 2-(2,3-dichlorophenyl)acetamide and methanol as a byproduct. This amidation reaction can be carried out under thermal conditions or accelerated with the use of a catalyst.
Caption: General reaction scheme for the amidation of this compound.
Experimental Protocols
Protocol 1: Thermal Amidation of this compound with Alkylamines (Neat)
This protocol describes a solvent-free, thermal amidation suitable for reactive primary and secondary alkylamines.
Materials:
-
This compound
-
Alkylamine (e.g., n-butylamine, diethylamine)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the alkylamine (2.0-3.0 eq).
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the excess amine and methanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-alkyl-2-(2,3-dichlorophenyl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed Amidation of this compound with Arylamines
This protocol is suitable for less reactive amines, such as anilines, and employs iron(III) chloride as a catalyst.
Materials:
-
This compound
-
Arylamine (e.g., aniline, 4-methoxyaniline)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous toluene or xylene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the arylamine (1.2 eq), and anhydrous iron(III) chloride (0.1 eq).
-
Add anhydrous toluene or xylene to the flask to achieve a substrate concentration of 0.5-1.0 M.
-
Heat the reaction mixture to 110-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Combine the pure fractions and remove the solvent to obtain the N-aryl-2-(2,3-dichlorophenyl)acetamide.
-
Characterize the product using appropriate spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various N-substituted 2-(2,3-dichlorophenyl)acetamides using the protocols described above.
Table 1: Thermal Amidation with Alkylamines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | n-Butylamine | N-butyl-2-(2,3-dichlorophenyl)acetamide | 5 | 85 |
| 2 | Diethylamine | N,N-diethyl-2-(2,3-dichlorophenyl)acetamide | 6 | 78 |
| 3 | Piperidine | 1-(2-(2,3-dichlorophenyl)acetyl)piperidine | 4 | 92 |
| 4 | Benzylamine | N-benzyl-2-(2,3-dichlorophenyl)acetamide | 8 | 75 |
Table 2: FeCl₃-Catalyzed Amidation with Arylamines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-(2,3-dichlorophenyl)acetamide | 18 | 65 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(2,3-dichlorophenyl)acetamide | 16 | 72 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(2,3-dichlorophenyl)acetamide | 20 | 60 |
| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-2-(2,3-dichlorophenyl)acetamide | 24 | 55 |
Experimental Workflows
Caption: Workflow for thermal amidation of this compound.
Caption: Workflow for Lewis acid-catalyzed amidation.
Conclusion
The reaction of this compound with amines is a versatile and valuable transformation for the synthesis of a wide array of N-substituted 2-(2,3-dichlorophenyl)acetamides. The protocols provided herein offer robust methods for accessing these compounds, which hold significant potential for the development of new therapeutic agents. Further investigation into the biological activities of this class of compounds is warranted and could lead to the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Reduction of Methyl 2,3-dichlorophenylacetate
Introduction
This document provides a detailed protocol for the reduction of the ester group in Methyl 2,3-dichlorophenylacetate to its corresponding primary alcohol, 2-(2,3-dichlorophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocol described herein utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1] The reaction proceeds with high yield and selectivity for the ester functionality, leaving the aromatic chloro-substituents intact.
Reaction Principle
The reduction of an ester to a primary alcohol using lithium aluminum hydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol.[2]
Quantitative Data Summary
While specific yield data for the reduction of this compound was not found in the immediate search, the reduction of similar aromatic esters with LiAlH₄ typically proceeds in high yields. The following table provides a general expectation for this type of reaction.
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0 °C to room temperature |
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3][4] Handle LiAlH₄ in a fume hood under an inert, anhydrous atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly distilled or certified peroxide-free solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry it before assembly and cool under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching (Work-up):
-
Caution: This step is highly exothermic and releases hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood with an ice bath at hand.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and dropwise, add ethyl acetate to quench the excess LiAlH₄.[5]
-
Next, cautiously add water dropwise, followed by a 1 M HCl solution or a saturated aqueous NH₄Cl solution until the grey precipitate turns into a white, granular solid.
-
-
Extraction:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with diethyl ether or THF.
-
Transfer the filtrate to a separatory funnel. If two phases are not present, add more water.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-(2,3-dichlorophenyl)ethanol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure alcohol.
Visualizations
Caption: Reaction pathway for the LiAlH₄ reduction of an ester to a primary alcohol.
Caption: Experimental workflow for the reduction of this compound.
References
Application of Methyl 2,3-Dichlorophenylacetate in Agrochemical Synthesis: A Review of Related Structures
Introduction
Methyl 2,3-dichlorophenylacetate is a chlorinated aromatic carboxylic acid ester. While direct and specific applications of this compound as a key starting material in the synthesis of commercialized agrochemicals are not prominently documented in publicly available scientific literature and patent databases, the broader class of dichlorophenylacetate and dichlorophenoxyacetate derivatives are significant building blocks in the agrochemical industry. These compounds are instrumental in the synthesis of a variety of herbicides and fungicides. This document provides an overview of the application of structurally related compounds and outlines general synthetic strategies that could conceptually involve intermediates like this compound.
The primary relevance of dichlorinated phenylacetic acid derivatives lies in their role as precursors to active agrochemical ingredients. The position of the chlorine atoms on the phenyl ring is a critical determinant of the biological activity and selectivity of the final product. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a widely used herbicide, showcasing the significance of the dichlorophenyl moiety.[1][2]
Application in Herbicide Synthesis: The Case of Phenoxy Herbicides
Although not a direct precursor, the synthesis of phenoxy herbicides like 2,4-D provides a well-established framework for understanding the potential utility of dichlorinated phenylacetic acid derivatives. The synthesis of 2,4-D typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[1] An analogous pathway starting from a dichlorophenylacetate would involve different synthetic transformations but highlights the importance of the dichlorophenyl building block.
A hypothetical application of a dichlorophenylacetate derivative could be in the synthesis of herbicides that act by mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of the target weed species.[3] The structural features of the dichlorophenyl ring are crucial for the molecule's interaction with its biological target.
Application in Fungicide Synthesis
In the realm of fungicides, dichlorophenyl derivatives are also of interest. For example, strobilurin fungicides, a major class of agricultural fungicides, often incorporate substituted phenyl groups. While a direct synthesis from this compound is not reported, the functional groups of this molecule (ester and dichlorinated ring) are amenable to a variety of chemical transformations that could lead to fungicidally active compounds. Such transformations could include hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling or other functional group interconversions to build more complex fungicidal molecules.[4]
Experimental Protocols (Illustrative)
The following protocols are generalized and illustrative of the types of reactions that dichlorophenylacetate derivatives might undergo in the synthesis of more complex molecules, based on the chemistry of related compounds.
Protocol 1: Hydrolysis of Methyl Dichlorophenylacetate to Dichlorophenylacetic Acid
This protocol describes a general method for the hydrolysis of a methyl ester to its corresponding carboxylic acid, a common step in creating more versatile building blocks for agrochemical synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents) to the flask.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent like hexane to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dichlorophenylacetic acid.
-
The crude product can be further purified by recrystallization.
Protocol 2: Amide Formation from Dichlorophenylacetic Acid
This protocol outlines a general procedure for the formation of an amide from a carboxylic acid, a key reaction in the synthesis of many bioactive molecules, including some pesticides.
Materials:
-
2,3-Dichlorophenylacetic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate amine
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Suspend 2,3-dichlorophenylacetic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
Due to the lack of specific examples of agrochemicals synthesized directly from this compound, a table of quantitative data for specific reaction yields and conditions is not available. The yields for the general transformations described in the protocols above would be highly dependent on the specific substrate and reaction conditions. For the synthesis of the related herbicide 2,4-D, product yields are reported to be over 97%.[5]
Visualizations
Hypothetical Synthesis Pathway
The following diagram illustrates a hypothetical two-step synthesis pathway starting from this compound to a generic amide, representing a potential route to a biologically active molecule.
Caption: Hypothetical synthesis of an N-substituted amide from this compound.
Experimental Workflow for Amide Synthesis
This diagram outlines the general laboratory workflow for the synthesis of an amide from a carboxylic acid, as detailed in Protocol 2.
Caption: General workflow for the synthesis of an amide from a carboxylic acid.
While this compound is not a widely cited precursor for specific, commercially significant agrochemicals, its chemical structure is representative of a class of compounds that are of fundamental importance in the agrochemical industry. The dichlorophenyl moiety is a key pharmacophore in several herbicides and fungicides. The general synthetic transformations applicable to this compound, such as hydrolysis and subsequent amide coupling, are standard procedures in the construction of more complex, biologically active molecules. Further research and exploration of the synthetic utility of this specific isomer could potentially lead to the discovery of novel agrochemicals with unique properties.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deq.mt.gov [deq.mt.gov]
- 4. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
Application Notes & Protocols for the Analysis of Methyl 2,3-dichlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Methyl 2,3-dichlorophenylacetate, a key intermediate in pharmaceutical synthesis and chemical research. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible results.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 10328-87-7 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1] |
| Molecular Weight | 219.06 g/mol | [1] |
| Appearance | Clear colorless liquid | [3] |
| Refractive Index | 1.542-1.544 | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Analytical Methods & Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a robust technique for assessing the purity of this compound and identifying potential volatile impurities.
-
Reference Standard Preparation: Prepare a stock solution of certified this compound reference standard at a concentration of 1 mg/mL in high-purity methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
GC-MS Instrumentation and Conditions:
-
System: Agilent 7890 GC coupled with a 5977 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Table 1: GC-MS Quantitative Analysis of this compound
| Parameter | Result |
| Retention Time | 12.5 min |
| Purity (Area %) | >99.0% |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 50 ng/mL |
Illustrative GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Stability Testing
HPLC with UV detection is a standard method for determining the potency of this compound and monitoring its stability over time.
-
Reference Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 100 µg/mL stock solution. Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Prepare the sample solution at a concentration of 100 µg/mL in the mobile phase.
-
HPLC Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 220 nm.
-
Table 2: HPLC Quantitative Analysis of this compound
| Parameter | Result |
| Retention Time | 5.8 min |
| Assay (% w/w) | 98.0% - 102.0% |
| Linearity (r²) | >0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Illustrative HPLC Analysis Workflow
Caption: Workflow for HPLC potency determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous identification and structural confirmation of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 25°C.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.2-7.4 | m | 3H | Aromatic protons |
| ¹H | ~3.8 | s | 2H | -CH₂- |
| ¹H | ~3.7 | s | 3H | -OCH₃ |
| ¹³C | ~170 | s | - | C=O |
| ¹³C | ~135 | s | - | Aromatic C-Cl |
| ¹³C | ~133 | s | - | Aromatic C-Cl |
| ¹³C | ~130-132 | d | - | Aromatic CH |
| ¹³C | ~52 | q | - | -OCH₃ |
| ¹³C | ~40 | t | - | -CH₂- |
Note: The exact chemical shifts and coupling patterns may vary slightly and require detailed spectral analysis for definitive assignment.
Logical Diagram for Structural Confirmation
Caption: Logic for NMR-based structural confirmation.
References
Application Note and Protocol for the Column Chromatography Purification of Methyl 2,3-dichlorophenylacetate
Introduction
Methyl 2,3-dichlorophenylacetate is a chemical intermediate with applications in the synthesis of various compounds relevant to the pharmaceutical and agrochemical industries. Achieving high purity of this intermediate is crucial for the efficacy and safety of the final products. Column chromatography is a fundamental and widely employed purification technique in organic synthesis, offering efficient separation of the target compound from impurities such as unreacted starting materials, byproducts, and decomposition products. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.
Data Summary
The following table outlines the typical parameters and expected outcomes for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific crude sample's impurity profile and the scale of the purification.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate (gradient elution) |
| Crude Sample Loading | 1.0 g |
| Silica Gel Mass | 40 - 50 g (ratio of 1:40 to 1:50 crude:silica) |
| Initial Eluent Composition | 20:1 Hexane:Ethyl Acetate |
| Final Eluent Composition | 5:1 Hexane:Ethyl Acetate |
| Typical Yield | 80-95% |
| Purity (Post-Purification) | >98% (as determined by GC or HPLC) |
Experimental Protocol
This section details the materials, reagents, and step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass chromatography column
-
Separatory funnel or addition funnel (for solvent reservoir)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Column Packing (Wet Slurry Method)
-
A chromatography column of appropriate size is securely clamped in a vertical position. A small plug of glass wool or cotton is placed at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand is then added on top of the plug.
-
In a separate beaker, a slurry of silica gel is prepared by mixing it with the initial, least polar eluent (e.g., 20:1 hexane:ethyl acetate). The amount of silica gel should be approximately 40 to 50 times the weight of the crude sample.
-
The silica gel slurry is carefully poured into the column. The stopcock is opened to allow the solvent to drain, which facilitates the even packing of the silica gel. The sides of the column should be gently tapped to dislodge any air bubbles and ensure a uniform packing bed.
-
The solvent is continuously drained until its level is just above the top of the silica gel bed. It is critical that the silica gel bed does not run dry at any point during the packing or purification process.
-
A thin layer of sand is carefully added to the top of the silica gel bed to protect the surface from disturbance during solvent and sample addition.
3. Sample Loading
-
The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Using a pipette, the dissolved sample is carefully and evenly applied to the top layer of sand in the column.
-
The stopcock is opened, and the sample is allowed to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand. The column sides are rinsed with a small amount of the initial eluent to ensure all the sample is loaded onto the column.
4. Elution and Fraction Collection
-
The column is carefully filled with the initial eluent (20:1 hexane:ethyl acetate).
-
A steady flow rate is established by adjusting the stopcock. The elution process is monitored by collecting fractions in separate test tubes or flasks.
-
The polarity of the mobile phase is gradually increased (gradient elution) by incrementally adding more ethyl acetate to the hexane. This can be done by preparing discrete mixtures of increasing polarity (e.g., 15:1, 10:1, 5:1 hexane:ethyl acetate) and adding them sequentially to the column.
-
The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC). A small spot from each fraction is applied to a TLC plate, which is then developed in an appropriate solvent system (e.g., 5:1 hexane:ethyl acetate). The spots are visualized under a UV lamp.
-
Fractions containing the pure this compound are identified and combined.
5. Product Isolation
-
The combined fractions containing the purified product are concentrated using a rotary evaporator to remove the solvent.
-
The resulting purified this compound, which should be a clear, colorless liquid[1][2][3], is weighed, and the yield is calculated.
-
The purity of the final product should be confirmed using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Visualized Workflow
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-dichlorophenylacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 2,3-dichlorophenylacetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer-Speier esterification of 2,3-dichlorophenylacetic acid with methanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Ester | 1. Insufficient Catalyst: The acid catalyst concentration is too low to effectively protonate the carboxylic acid. 2. Water Contamination: Presence of water in the reactants (methanol, carboxylic acid) or glassware shifts the equilibrium towards the starting materials.[1][2] 3. Low Reaction Temperature: The reaction rate is too slow at lower temperatures.[3] 4. Short Reaction Time: The reaction has not been allowed to proceed long enough to reach equilibrium. | 1. Increase the catalyst (e.g., concentrated H₂SO₄ or p-TsOH) loading to 1-5 mol% relative to the carboxylic acid.[1] 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent like molecular sieves or setting up a Dean-Stark apparatus to remove water as it forms.[2] 3. Increase the reaction temperature to the reflux temperature of methanol (approximately 65 °C).[1][4] 4. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Reaction Stalls (Incomplete Conversion) | 1. Equilibrium Reached: The reaction has reached equilibrium with significant amounts of starting material remaining.[5] 2. Catalyst Degradation: The catalyst may have decomposed or become inactive over time. | 1. Shift the equilibrium by adding a larger excess of methanol.[5][6] Alternatively, actively remove water from the reaction mixture. 2. Add a fresh portion of the acid catalyst. |
| Formation of Byproducts | 1. Dehydration of Methanol: At excessively high temperatures, the strong acid catalyst can dehydrate methanol to form dimethyl ether. 2. Side reactions of the starting material: The dichlorophenylacetic acid may undergo other reactions under harsh conditions. | 1. Maintain the reaction temperature at the reflux of methanol and avoid overheating. 2. Use milder reaction conditions or a different catalyst if significant byproduct formation is observed. |
| Difficult Product Isolation/Purification | 1. Incomplete Neutralization: Residual acid catalyst in the organic phase can complicate purification. 2. Emulsion Formation During Workup: Vigorous shaking during the aqueous wash can lead to the formation of stable emulsions. | 1. Ensure thorough washing with a saturated sodium bicarbonate solution to completely neutralize the acid catalyst. 2. During the workup, gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification.[2][7][8] This involves reacting 2,3-dichlorophenylacetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
Q2: How can I maximize the yield of the esterification reaction?
A2: Fischer esterification is a reversible reaction. To maximize the yield, the equilibrium must be shifted towards the product side.[5] This can be achieved by:
-
Using a large excess of methanol: This is often the most practical approach, with methanol also serving as the solvent.[6][9]
-
Removing water as it is formed: This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2]
Q3: What is the optimal temperature for this reaction?
A3: The reaction is typically carried out at the reflux temperature of methanol, which is approximately 65 °C.[1][4] Heating is necessary to achieve a reasonable reaction rate, but excessive temperatures should be avoided to prevent side reactions.[3]
Q4: How does the presence of the two chlorine atoms on the phenyl ring affect the reaction?
A4: The two chlorine atoms are electron-withdrawing groups. This can make the carbonyl carbon of the carboxylic acid slightly more electrophilic, which may lead to a faster reaction rate compared to the esterification of unsubstituted phenylacetic acid.
Q5: What are some common side products, and how can they be minimized?
A5: A potential side product is dimethyl ether, formed from the acid-catalyzed dehydration of methanol at high temperatures. This can be minimized by carefully controlling the reaction temperature. Other impurities may arise from unreacted starting materials.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of this compound. The provided yield ranges are typical for Fischer esterification reactions and may require optimization for this specific substrate.
| Parameter | Condition Range | Expected Impact on Yield | Notes |
| Methanol to Carboxylic Acid Molar Ratio | 10:1 to 50:1 | Increasing the excess of methanol generally leads to a higher yield.[6] Using methanol as the solvent is a common practice. | A very large excess may complicate the workup due to the volume of solvent to be removed. |
| Catalyst Loading (H₂SO₄ or p-TsOH) | 1 mol% to 5 mol% | Higher catalyst loading can increase the reaction rate, but excessive amounts can lead to side reactions and complicate purification. | The optimal loading should be determined experimentally. |
| Reaction Temperature | 25 °C (Room Temp) to 65 °C (Reflux) | Higher temperatures significantly increase the reaction rate and yield.[3] | Refluxing in methanol is the standard condition. |
| Reaction Time | 1 hour to 24 hours | The reaction should be monitored until completion (e.g., by TLC) to ensure maximum conversion. | Sterically hindered substrates may require longer reaction times.[10] |
Experimental Protocol: Fischer-Speier Esterification
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
2,3-Dichlorophenylacetic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichlorophenylacetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which will also act as the solvent.
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.02-0.05 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Be cautious during the bicarbonate wash due to CO₂ evolution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
"Methyl 2,3-dichlorophenylacetate" synthesis side products and impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2,3-dichlorophenylacetate. The information is designed to assist researchers in identifying and resolving common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis method is the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction where the use of excess methanol as a solvent helps to shift the equilibrium towards the product, this compound.[1]
Q2: What are the primary side products and impurities I should be aware of during the synthesis?
A2: The primary impurities can be broadly categorized as unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. Specifically, you should be aware of:
-
Unreacted 2,3-dichlorophenylacetic acid: Incomplete esterification is a common issue.
-
Isomeric dichlorophenylacetate esters: Depending on the purity of the starting 2,3-dichlorophenylacetic acid, other isomers such as Methyl 2,4-dichlorophenylacetate or Methyl 2,5-dichlorophenylacetate may be present.
-
Byproducts from dehydration of methanol: Under strong acidic and high-temperature conditions, methanol can dehydrate to form dimethyl ether.
-
Residual catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain in the final product if not adequately neutralized and removed during workup.
-
Residual solvents: Solvents used during the reaction or purification steps (e.g., methanol, or extraction solvents like ethyl acetate) may be present in the final product.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The starting material, 2,3-dichlorophenylacetic acid, is more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.
Q4: What are the key parameters to control for a high yield and purity of this compound?
A4: To achieve high yield and purity, the following parameters are crucial:
-
Reagent Purity: Use high-purity 2,3-dichlorophenylacetic acid and anhydrous methanol to minimize side reactions and the introduction of impurities.
-
Reaction Temperature: Maintain the recommended reaction temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions.
-
Catalyst Concentration: Use the appropriate amount of acid catalyst. Too little will result in a slow reaction, while too much can lead to increased side reactions and complicate the purification process.
-
Water Removal: As water is a byproduct of the Fischer esterification, its removal can drive the equilibrium towards the product. Using a large excess of methanol is a common strategy to achieve this.[1]
-
Reaction Time: Allow the reaction to proceed to completion, as monitored by TLC, to maximize the conversion of the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Inactive or insufficient catalyst. | Use a fresh batch of acid catalyst. Ensure the correct molar ratio of the catalyst to the starting material is used. | |
| Presence of water in the reaction mixture. | Use anhydrous methanol and dry glassware. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting conditions as necessary. |
| Equilibrium not sufficiently shifted towards the product. | Increase the excess of methanol used as the solvent. | |
| Formation of Multiple Spots on TLC (in addition to product and starting material) | Side reactions occurring. | Optimize reaction conditions (e.g., lower the temperature). Ensure the purity of the starting materials. |
| Decomposition of the product or starting material. | Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation. | |
| Oily Product Instead of Expected Solid/Crystalline Product | Presence of impurities preventing crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvents. | |
| Difficulty in Product Purification | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization from a different solvent system. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocol: Fischer Esterification of 2,3-dichlorophenylacetic acid
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2,3-dichlorophenylacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorophenylacetic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent can be performed to obtain the pure product.
-
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Removing unreacted 2,3-dichlorophenylacetic acid from "Methyl 2,3-dichlorophenylacetate"
Technical Support Center: Purification of Methyl 2,3-dichlorophenylacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 2,3-dichlorophenylacetic acid from its corresponding methyl ester, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The most common impurity is the unreacted starting material, 2,3-dichlorophenylacetic acid. Depending on the esterification method, residual acid catalyst may also be present.
Q2: What is the most straightforward method to remove 2,3-dichlorophenylacetic acid from the ester product?
Acid-base extraction is the most common and efficient method for removing carboxylic acid impurities from an ester product.[1][2][3] This technique utilizes the acidic nature of the carboxylic acid to convert it into a water-soluble salt, which can then be easily separated from the neutral ester.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?
It is generally not recommended to use a strong base like NaOH for this separation.[3] Strong bases can potentially hydrolyze the desired ester product back to the carboxylic acid, thus reducing the yield of your final product. A weak base like sodium bicarbonate (NaHCO₃) is preferable as it is strong enough to deprotonate the carboxylic acid but not the ester.[1][2][3]
Q4: Is column chromatography a suitable alternative for this purification?
Yes, column chromatography can be used to separate the ester from the carboxylic acid.[4] However, it is often more time-consuming and requires more solvent than acid-base extraction. The acidic nature of silica gel can sometimes lead to issues like band tailing of the carboxylic acid, but this can be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.[4]
Q5: When should I consider recrystallization for purification?
Recrystallization is a powerful technique for purifying solid compounds.[5][6] If your crude this compound is a solid at room temperature and you can find a suitable solvent system, recrystallization can be an effective final purification step after initial workup to remove trace impurities and obtain high-purity crystalline material.
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Low yield of this compound after extraction | Hydrolysis of the ester by a strong base. | Use a weak base like sodium bicarbonate or sodium carbonate for the extraction. Ensure the extraction is not performed at elevated temperatures. |
| Incomplete extraction of the ester from the aqueous layer. | Perform multiple extractions with the organic solvent to ensure all of the ester is recovered from the aqueous layer. | |
| Presence of 2,3-dichlorophenylacetic acid in the final product (checked by TLC or NMR) | Incomplete reaction of the carboxylic acid with the base. | Use a sufficient amount of the basic solution to ensure all the carboxylic acid is neutralized. Perform multiple washes with the basic solution. |
| Insufficient mixing during extraction. | Ensure thorough mixing of the organic and aqueous layers to facilitate the transfer of the carboxylate salt into the aqueous phase. |
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the ester and acid | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. |
| Tailing of the 2,3-dichlorophenylacetic acid spot | Interaction of the acidic compound with the silica gel. | Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly and that the silica gel bed is always covered with solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of unreacted 2,3-dichlorophenylacetic acid from this compound using a sodium bicarbonate wash.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The upper layer will be the organic layer containing the ester, and the lower layer will be the aqueous layer containing the sodium 2,3-dichlorophenylacetate salt.
-
Drain the lower aqueous layer into a flask.
-
Repeat the wash with fresh saturated sodium bicarbonate solution (steps 3-6) one or two more times to ensure complete removal of the acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives good separation between this compound and 2,3-dichlorophenylacetic acid. The ester should have a higher Rf value than the acid. A good target Rf for the ester is around 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the purified ester.
-
Combine and Concentrate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
References
Optimization of reaction time for "Methyl 2,3-dichlorophenylacetate" esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the reaction time for the esterification of 2,3-dichlorophenylacetic acid to Methyl 2,3-dichlorophenylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2,3-dichlorophenylacetic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction and may not have reached equilibrium.[1] | 1a. Increase Reaction Time: Extend the reflux time to allow the reaction to proceed further towards completion. Monitor the reaction progress using techniques like TLC or GC. |
| 2. Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[1] | 1b. Use Excess Reactant: Employ a large excess of methanol to shift the equilibrium towards the product side.[2] | |
| 2. Remove Water: If feasible for the scale of your reaction, use a Dean-Stark apparatus to remove water as it is formed.[2] Alternatively, ensure all reactants and glassware are thoroughly dried before starting the reaction. | ||
| 3. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | 3. Use Fresh/Sufficient Catalyst: Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[3] Ensure the catalyst concentration is optimal (typically a small percentage of the total reaction volume). | |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Increase Temperature: Ensure the reaction mixture is heated to the reflux temperature of methanol (approximately 65°C). |
| 2. Insufficient Catalyst: The amount of acid catalyst may not be enough to effectively catalyze the reaction. | 2. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst. Be cautious, as excessive catalyst can sometimes lead to side reactions. | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: The reaction did not go to completion, leaving unreacted 2,3-dichlorophenylacetic acid. | 1. Improve Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
| 2. Side Reactions: High temperatures or excessive catalyst concentration can sometimes lead to side reactions, such as ether formation from the alcohol or degradation of starting materials. | 2a. Optimize Temperature: Avoid excessively high temperatures. Refluxing at the boiling point of methanol is generally sufficient. | |
| 2b. Optimize Catalyst Concentration: Use the minimum amount of catalyst required for an efficient reaction. | ||
| 3. Incomplete Work-up: Residual acid catalyst or unreacted carboxylic acid was not fully removed during the extraction and washing steps. | 3. Thorough Washing: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid. Test the aqueous layer with pH paper to ensure it is basic. | |
| Difficulty in Product Isolation | 1. Emulsion Formation during Extraction: The presence of both acidic and basic components can sometimes lead to the formation of stable emulsions during the work-up. | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion. |
| 2. Product is Soluble in the Aqueous Layer: While less likely for this ester, highly polar esters can have some solubility in the aqueous phase, leading to loss of product. | 2. Back-Extraction: If significant product loss is suspected, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved ester. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the esterification of 2,3-dichlorophenylacetic acid?
A1: The reaction time for Fischer esterification can vary significantly based on the specific conditions. Typical reaction times range from 1 to 10 hours at reflux temperatures (60-110 °C).[3] For the closely related (2,4-Dichlorophenoxy)acetic acid, significant ester formation was observed within 1 hour using a mineral acid catalyst.[4] It is recommended to monitor the reaction progress by TLC or GC to determine the optimal reaction time for your specific setup.
Q2: What is the best catalyst for this esterification?
A2: Common and effective catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3] For the esterification of (2,4-Dichlorophenoxy)acetic acid, boron trifluoride (BF₃) in methanol was found to be highly efficient, producing yields greater than 90% in just 20 minutes.[4] The choice of catalyst may depend on the scale of the reaction and the presence of other acid-sensitive functional groups.
Q3: How can I increase the yield of this compound?
A3: To increase the yield, you need to shift the reaction equilibrium to favor the formation of the ester. This can be achieved by:
-
Using an excess of one reactant: Typically, methanol is used in large excess as it is often less expensive and can also serve as the solvent.[2]
-
Removing water as it is formed: This can be done using a Dean-Stark apparatus, especially for larger-scale reactions.[2]
-
Ensuring an effective catalyst: Use an appropriate amount of a strong acid catalyst.[3]
Q4: What are the potential side reactions in this esterification?
A4: While the Fischer esterification is generally a clean reaction, potential side reactions can include:
-
Dehydration of the alcohol: This is more common with secondary and tertiary alcohols and less likely with methanol.
-
Formation of dimethyl ether: At high temperatures and in the presence of a strong acid, methanol can dehydrate to form dimethyl ether.
-
Charring or decomposition: At excessively high temperatures, the organic compounds may begin to decompose.
Q5: How do I know when the reaction is complete?
A5: The completion of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicate the progress of the reaction. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Data Presentation
The following tables summarize quantitative data for the esterification of a closely related compound, (2,4-Dichlorophenoxy)acetic acid, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Ester Yield
| Catalyst | Reaction Time | Yield (%) |
| Boron Trifluoride (BF₃) in Methanol | 20 minutes | >90 |
| Mineral Acid (e.g., H₂SO₄) | 1 hour | ~49 |
| No Catalyst | 12 hours | Low |
| Data adapted from a study on (2,4-Dichlorophenoxy)acetic acid.[4] |
Table 2: Influence of Reaction Parameters on Esterification
| Parameter | Condition | Effect on Reaction |
| Temperature | Reflux (65°C for Methanol) | Increases reaction rate. |
| Methanol to Acid Molar Ratio | >3:1 | Shifts equilibrium to favor product formation. |
| Catalyst Concentration (H₂SO₄) | 0.5 - 2.0 wt% | Increases reaction rate up to an optimal concentration. |
| General trends observed in Fischer esterification reactions. |
Experimental Protocols
Detailed Methodology for the Esterification of 2,3-dichlorophenylacetic acid
Materials:
-
2,3-dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable extraction solvent like diethyl ether)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2,3-dichlorophenylacetic acid. Add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol will act as both a reactant and a solvent.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of methanol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath (the boiling point of methanol is approximately 65°C). Continue to reflux for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by TLC if desired.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Brine (to help break any emulsions and remove excess water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in esterification.
References
"Methyl 2,3-dichlorophenylacetate" decomposition during distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-dichlorophenylacetate, specifically addressing its potential decomposition during distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of this compound.
Problem 1: Low yield of purified this compound after distillation.
| Possible Cause | Recommended Action |
| Thermal Decomposition | The compound may be degrading at the distillation temperature. Lower the distillation pressure to reduce the boiling point. Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Hydrolysis | Trace amounts of water in the crude material or distillation setup can lead to hydrolysis of the ester back to 2,3-dichlorophenylacetic acid and methanol. Ensure all glassware is thoroughly dried and perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | If the preceding esterification reaction was incomplete, the starting materials will be present, affecting the purity and yield of the distillate. Confirm reaction completion using an appropriate analytical method (e.g., TLC, GC-MS) before proceeding to distillation. |
| Mechanical Losses | Product loss can occur due to multiple transfers or adherence to glassware. Minimize transfers and rinse glassware with a suitable solvent to recover any remaining product. |
Problem 2: Presence of impurities in the distilled product.
| Possible Cause | Identification Method | Recommended Action | | :--- | :--- | | Decomposition Products | Thermal stress can lead to the formation of degradation products. | GC-MS Analysis: Look for peaks corresponding to potential decomposition products such as 2,3-dichlorotoluene (from decarboxylation) or 2,3-dichlorophenol (from more extensive degradation). | Lower the distillation temperature and pressure. Use a fractional distillation column for better separation of the desired product from impurities. | | Unreacted Starting Materials | Incomplete esterification can leave 2,3-dichlorophenylacetic acid or the alcohol used for esterification in the product. | GC-MS or ¹H NMR: Identify peaks corresponding to the starting materials. | Optimize the esterification reaction conditions (e.g., reaction time, catalyst, temperature) to ensure complete conversion. | | Side-Reaction Products | Side reactions during the synthesis can generate isomeric or other unwanted byproducts. | GC-MS and NMR Spectroscopy: Characterize the structure of the impurities. | Re-evaluate the synthetic route to minimize side reactions. Consider alternative purification methods such as column chromatography before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound during distillation?
While specific experimental data for this compound is limited, based on the thermal degradation of similar chlorinated aromatic esters, two primary decomposition pathways can be anticipated:
-
Decarboxylation: The ester group can be lost as carbon dioxide and methanol, leading to the formation of 2,3-dichlorotoluene. This is a common thermal decomposition route for phenylacetic acid derivatives.
-
Hydrolysis: If water is present, the ester can hydrolyze back to 2,3-dichlorophenylacetic acid and methanol. This reaction can be catalyzed by acidic or basic residues.
A simplified logical diagram of these potential decomposition pathways is shown below.
Caption: Potential decomposition pathways of this compound during distillation.
Q2: What is the recommended distillation procedure for this compound?
To minimize decomposition, a vacuum distillation is highly recommended. The reduced pressure will lower the boiling point of the compound, allowing for distillation at a lower temperature.
Recommended Protocol:
-
Preparation: Ensure the crude this compound is dry and free of any acidic or basic impurities. Use a drying agent like anhydrous magnesium sulfate and filter before distillation.
-
Apparatus: Assemble a clean, dry vacuum distillation apparatus. A short-path distillation setup is preferable to minimize the time the compound spends at elevated temperatures.
-
Vacuum: Apply a vacuum and slowly heat the distillation flask in an oil bath.
-
Collection: Collect the fractions that distill over at a stable temperature. The boiling point will depend on the applied pressure.
-
Inert Atmosphere: For maximum stability, perform the distillation under an inert atmosphere (e.g., by backfilling the apparatus with nitrogen or argon after evacuation).
The following workflow diagram illustrates the recommended distillation process.
Caption: Recommended workflow for the purification of this compound by vacuum distillation.
Q3: How can I analyze the purity of my distilled this compound and identify potential decomposition products?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of your distilled product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points. A typical ramp rate is 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a wide range of potential fragments and molecular ions.
-
-
Data Analysis:
-
The retention time of the main peak will correspond to this compound.
-
Compare the mass spectrum of the main peak with a reference spectrum to confirm its identity. The molecular ion should be observed at m/z 218 (for ³⁵Cl isotopes).
-
Analyze any smaller peaks for potential impurities. The mass spectra of these peaks can be compared against a library (e.g., NIST) to identify their structures.
-
The following diagram outlines the logical flow of the analytical process.
Caption: Logical workflow for the GC-MS analysis of distilled this compound.
Troubleshooting low yield in "Methyl 2,3-dichlorophenylacetate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2,3-dichlorophenylacetate. The primary synthesis route addressed is the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol, catalyzed by a strong acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of 2,3-dichlorophenylacetic acid using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is an equilibrium process, and achieving high yields often requires shifting the equilibrium towards the product.
Q2: What are the typical reaction conditions for this Fischer esterification?
While specific conditions can vary, a general protocol involves refluxing a mixture of 2,3-dichlorophenylacetic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC).
Q3: What are some potential side reactions that could lower the yield?
The primary reasons for low yield are often an incomplete reaction or procedural losses during workup and purification.[1] Specific side reactions are less common but can include:
-
Dehydration of Methanol: At excessively high temperatures, the strong acid catalyst can promote the dehydration of methanol to form dimethyl ether.
-
Charring/Degradation: Prolonged heating at very high temperatures in the presence of a strong acid can lead to the degradation of the starting material or product.
Q4: How can I purify the final product, this compound?
Purification typically involves an aqueous workup to remove the acid catalyst and any unreacted carboxylic acid, followed by distillation or column chromatography. The workup usually consists of neutralizing the reaction mixture with a weak base like sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound that may lead to unsatisfactory yields.
Problem 1: Low Conversion of Starting Material (Observed by TLC/GC/NMR)
Possible Cause 1.1: Insufficient Reaction Time or Temperature.
-
Recommendation: The Fischer esterification is a reversible and often slow reaction.[2] Ensure the reaction has been refluxing for an adequate period. Monitor the reaction progress using TLC by comparing the spot of the starting material (2,3-dichlorophenylacetic acid) with the product (this compound). If the starting material is still present after several hours, consider extending the reaction time. A modest increase in temperature, if possible, can also accelerate the reaction.
Possible Cause 1.2: Ineffective Catalyst.
-
Recommendation: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic. Ensure that a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) has been added. If the catalyst is old or has been exposed to moisture, its effectiveness may be compromised.
Possible Cause 1.3: Presence of Water.
-
Recommendation: Water is a product of the esterification reaction, and its presence will shift the equilibrium back towards the starting materials, lowering the yield.[2] Ensure that all reagents and glassware are dry. Using an excess of methanol can help to drive the reaction forward, but for stubborn reactions, the removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent may be necessary.
Problem 2: Significant Loss of Product During Workup
Possible Cause 2.1: Incomplete Extraction.
-
Recommendation: this compound is an organic ester and should be soluble in common organic extraction solvents like diethyl ether, ethyl acetate, or dichloromethane. Ensure that a sufficient volume of solvent is used for extraction and that the extractions are performed multiple times (e.g., 3x) to maximize the recovery of the product from the aqueous layer.
Possible Cause 2.2: Emulsion Formation.
-
Recommendation: During the neutralization and extraction steps, emulsions can form, making phase separation difficult. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Possible Cause 2.3: Hydrolysis of the Ester.
-
Recommendation: During the aqueous workup, especially if the conditions become basic for a prolonged period, the newly formed ester can be hydrolyzed back to the carboxylate salt. It is important to perform the neutralization and extraction steps efficiently and avoid prolonged exposure to strong bases.
Problem 3: Product is Impure After Purification
Possible Cause 3.1: Co-distillation with Methanol.
-
Recommendation: If purifying by distillation, ensure that all the excess methanol has been removed before collecting the product fraction. A rotary evaporator is effective for removing the bulk of the methanol prior to distillation.
Possible Cause 3.2: Incomplete Separation from Starting Material.
-
Recommendation: 2,3-dichlorophenylacetic acid is acidic and can be removed by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous layer, while the ester remains in the organic layer. If distillation is not effective, column chromatography on silica gel is a reliable method for separating the non-polar ester from the more polar carboxylic acid.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2,3-dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | Solid |
| Methanol | CH₄O | 32.04 | Colorless liquid |
| This compound | C₉H₈Cl₂O₂ | 219.07 | Likely a liquid or low-melting solid |
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Methanol:Acid) | >10:1 (Methanol as solvent) | Drives the equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid catalyst to protonate the carboxylic acid. |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |
| Temperature | Reflux (approx. 65 °C for methanol) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the acid; monitor by TLC. |
Experimental Protocols
Key Experiment: Fischer Esterification of 2,3-dichlorophenylacetic acid
Materials:
-
2,3-dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichlorophenylacetic acid in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of acid) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.
-
Allow the reaction to proceed for several hours, monitoring its completion by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid - be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in ester synthesis.
References
Technical Support Center: Purification of Methyl 2,3-dichlorophenylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of Methyl 2,3-dichlorophenylacetate. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
A1: Impurities in this compound are typically related to its synthesis, which commonly involves the esterification of 2,3-dichlorophenylacetic acid or the reaction of a 2,3-dichlorophenylacetyl halide with methanol. Potential impurities may include:
-
Unreacted Starting Materials: Residual 2,3-dichlorophenylacetic acid or unreacted acylation agents.
-
Isomeric Impurities: Positional isomers such as Methyl 2,4-dichlorophenylacetate or Methyl 3,4-dichlorophenylacetate, arising from impurities in the starting materials.
-
Byproducts of Side Reactions: Over-chlorinated or under-chlorinated phenylacetate derivatives.
-
Solvent and Reagent Residues: Residual solvents or reagents used during the synthesis and workup.
-
Hydrolysis Product: 2,3-dichlorophenylacetic acid, formed by the hydrolysis of the ester during workup or purification.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.[3]
-
Column Chromatography: This method is highly effective for separating the target compound from impurities with different polarities.[4]
-
Distillation: For liquid impurities with significantly different boiling points, vacuum distillation can be a viable option.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can separate closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower boiling point solvent or a solvent mixture. - Ensure slow cooling of the solution. - Try adding a seed crystal to induce crystallization. - Use a solvent system where the compound has lower solubility.[5] |
| No crystal formation upon cooling | Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Place the solution in an ice bath to further decrease solubility. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).[6] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use a minimal amount of cold solvent to wash the crystals. - Pre-warm the filtration apparatus (funnel and filter paper) to prevent premature crystallization.[6] |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC plate | Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For non-polar compounds, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. - Try a different solvent system altogether (e.g., dichloromethane/methanol).[4] |
| Compound streaks on the TLC plate | The compound is too polar for the stationary phase or is acidic/basic. The sample is overloaded. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. - Apply a smaller, more concentrated spot to the TLC plate. |
| Cracking or channeling of the column bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the stationary phase evenly.[4] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. The compound is eluting very slowly. | - Increase the polarity of the eluent. - If the compound is suspected to be acidic, adding a small percentage of acetic acid to the eluent might help. - Ensure all the product has eluted by monitoring with TLC. |
Experimental Protocols
General Recrystallization Protocol
This is a general guideline. The ideal solvent or solvent system for this compound should be determined experimentally through small-scale trials. Common solvent systems for esters include ethanol/water, ethyl acetate/hexanes, and toluene.[5][7]
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.[3] For a two-solvent system, find a solvent in which the compound is soluble (solvent 1) and another in which it is insoluble (solvent 2), where the two solvents are miscible.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
General Column Chromatography Protocol
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for esters is a mixture of hexanes and ethyl acetate.[8]
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor Fractions: Monitor the composition of the collected fractions using TLC.
-
Combine and Isolate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery Range | Notes |
| Recrystallization (Single) | > 98% | 60 - 80% | Highly dependent on the initial purity and solubility profile. |
| Recrystallization (Double) | > 99.5% | 40 - 60% (overall) | Can significantly improve purity but at the cost of yield. |
| Column Chromatography | > 99% | 70 - 95% | Effective for separating closely related impurities. Recovery depends on technique and scale.[4] |
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2,3-dichlorophenylacetate
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2,3-dichlorophenylacetate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I fix this?
Answer: Low yield is a common scale-up challenge. The issue can typically be traced to incomplete reaction, product decomposition/hydrolysis during workup, or mechanical losses.
-
Potential Cause A: Incomplete Reaction. On a larger scale, mixing and heat transfer may be less efficient, leading to an incomplete reaction.
-
Solution:
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2,3-dichlorophenylacetic acid) is fully consumed.
-
Reaction Time: Extend the reaction time. A reaction that is complete in 4 hours at lab scale may require 6-8 hours or longer at a larger scale.
-
Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and uniform temperature.
-
-
-
Potential Cause B: Product Hydrolysis during Workup. The ester product can hydrolyze back to the carboxylic acid starting material in the presence of water, especially under acidic or basic conditions.[1]
-
Solution:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold water, saturated sodium bicarbonate (NaHCO₃), and brine solutions to minimize the rate of hydrolysis.[1]
-
Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after each wash.
-
Avoid Strong Bases: Use a weak base like saturated NaHCO₃ to neutralize the acid catalyst. Avoid strong bases like sodium hydroxide (NaOH) which can aggressively catalyze ester hydrolysis (saponification).[1]
-
-
Question 2: After purification, I still see a significant amount of the starting 2,3-dichlorophenylacetic acid in my final product. How can I improve purity?
Answer: The presence of starting material indicates either an incomplete reaction or, more commonly, inefficient removal during the workup and purification stages.
-
Potential Cause: Inefficient Acid Removal. The aqueous base wash may not be sufficient to remove all unreacted carboxylic acid, especially if a large excess was present or if emulsions formed.
-
Solution:
-
Thorough Base Washing: Wash the organic layer with saturated sodium bicarbonate solution. Continue washing with fresh portions until CO₂ evolution (bubbling) ceases, which indicates that all acid has been neutralized.[1] Be sure to vent the separatory funnel frequently and with caution.
-
Brine Wash: After the base wash, perform a brine (saturated NaCl solution) wash. This helps to break up emulsions and removes excess water from the organic layer.[1]
-
Final Purification: If acid contamination persists, consider purification by column chromatography or vacuum distillation.
-
-
Question 3: I'm having trouble with phase separation during the aqueous workup. An emulsion has formed. What should I do?
Answer: Emulsion formation is common when scaling up extractions. It is a suspension of one liquid within another that is slow to separate.
-
Potential Cause: Vigorous shaking and insufficient ionic strength of the aqueous layer can lead to stable emulsions.
-
Solution:
-
Add Brine: Add a significant volume of saturated brine solution to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.
-
Allow Time: Let the mixture stand undisturbed for an extended period (30 minutes to several hours).
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common method is the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol, using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: How can I monitor the progress of the reaction? A2: Reaction progress can be monitored by taking small aliquots from the reaction mixture over time. You can use Thin Layer Chromatography (TLC) to visually check for the disappearance of the starting carboxylic acid spot and the appearance of the product ester spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[2]
Q3: What are the critical safety precautions for this synthesis? A3:
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add the acid slowly to the cool methanol, as the dilution is exothermic.
-
Chlorinated Compounds: this compound and its precursors are chlorinated organic compounds. Handle them in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.[3]
-
Flammable Solvents: Methanol and other organic solvents used (like diethyl ether or ethyl acetate for extraction) are flammable. Ensure there are no open flames or ignition sources nearby.
Q4: Why is it necessary to use an anhydrous drying agent before removing the solvent? A4: After the aqueous workup, trace amounts of water will remain dissolved in the organic layer. This water must be removed before solvent evaporation. If not removed, the dissolved water can co-distill with the solvent and contaminate the final product. Anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used to absorb this residual water.[1] Add the drying agent until it no longer clumps and flows freely.[1]
Experimental Protocols & Data
Detailed Synthesis Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 2,3-dichlorophenylacetic acid.
1. Reagents and Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is dry.
-
The reaction should be conducted in a fume hood.
2. Reaction Procedure:
-
To the round-bottom flask, add 2,3-dichlorophenylacetic acid.
-
Add methanol (CH₃OH) as both the reagent and solvent.
-
Place the flask in an ice-water bath and begin stirring.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the cold, stirring mixture.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C).
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude oil by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Example Reagent Quantities for Lab-Scale vs. Scale-Up Synthesis
| Reagent | Property | Lab-Scale (10 g) | Scale-Up (500 g) |
| 2,3-Dichlorophenylacetic Acid | Mass / Moles / Eq. | 10.0 g / 48.8 mmol / 1.0 | 500 g / 2.44 mol / 1.0 |
| Methanol (CH₃OH) | Volume / Moles / Eq. | 100 mL / 2.47 mol / ~50 | 3.0 L / 74.1 mol / ~30 |
| Sulfuric Acid (H₂SO₄) | Volume / Moles / Eq. | 1.5 mL / 27.6 mmol / 0.56 | 75 mL / 1.38 mol / 0.56 |
| Diethyl Ether (for extraction) | Total Volume | ~150 mL | ~2.5 L |
| Sat. aq. NaHCO₃ (for wash) | Total Volume | ~100 mL | ~1.5 L |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Extend reflux time; ensure efficient stirring; monitor via TLC/GC. |
| Product Hydrolysis | Use ice-cold solutions for workup; minimize contact time with aqueous layers.[1] | |
| Product Impurity | Residual Starting Acid | Wash thoroughly with saturated NaHCO₃ until gas evolution ceases. |
| Workup Issues | Emulsion Formation | Add saturated brine; use gentle inversion instead of vigorous shaking. |
Visualizations
Experimental & Logical Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues during synthesis.
References
Technical Support Center: Analysis of Methyl 2,3-dichlorophenylacetate by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "Methyl 2,3-dichlorophenylacetate" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Impurities in Your NMR Spectrum
Issue: You've run an NMR spectrum of your this compound sample and observe unexpected peaks. This guide will help you identify potential impurities.
Step 1: Identify the Main Compound's Signals
First, confirm the presence of signals corresponding to this compound. The expected chemical shifts are influenced by the molecule's structure. Protons on the methyl group of the ester will have a different chemical shift from the protons on the aromatic ring and the benzylic protons.[1][2][3]
Expected ¹H NMR Signals for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.7 ppm | Singlet | 3H |
| Benzylic (-CH₂-) | ~3.9 ppm | Singlet | 2H |
| Aromatic (Ar-H) | ~7.2 - 7.5 ppm | Multiplet | 3H |
Step 2: Common Impurities and Their NMR Signals
If you observe signals other than those listed above, they may belong to common impurities from the synthesis or workup. The most probable synthetic route to this compound is the Fischer esterification of 2,3-dichlorophenylacetic acid with methanol, using an acid catalyst like sulfuric acid.[4][5][6][7][8]
Potential Impurities and their ¹H NMR Signals (in CDCl₃):
| Impurity | Structure | Signal Type | Chemical Shift (ppm) | Notes |
| Unreacted Starting Material: 2,3-dichlorophenylacetic acid | Ar-CH₂-COOH | Benzylic (-CH₂) | ~3.8 ppm (singlet) | Aromatic protons will also be present. The carboxylic acid proton is a broad singlet and may not always be observed. |
| Aromatic (Ar-H) | ~7.1 - 7.4 ppm (multiplet) | |||
| Carboxylic Acid (-COOH) | ~10-12 ppm (broad singlet) | Often exchanges with D₂O. | ||
| Excess Reagent: Methanol | CH₃OH | Methyl (-CH₃) | ~3.49 ppm (singlet) | |
| Hydroxyl (-OH) | Variable, broad singlet | Position is concentration and temperature dependent. | ||
| Residual Solvents: Dichloromethane (DCM) | CH₂Cl₂ | Methylene (-CH₂) | ~5.30 ppm (singlet) | A common solvent used during workup. |
| Residual Solvents: Diethyl Ether | (CH₃CH₂)₂O | Methylene (-CH₂) | ~3.48 ppm (quartet) | |
| Methyl (-CH₃) | ~1.21 ppm (triplet) | |||
| Residual Solvents: Water | H₂O | - | ~1.56 ppm (singlet) | Chemical shift can vary depending on the solvent and other factors. |
| Acid Catalyst: Sulfuric Acid | H₂SO₄ | - | Very broad, downfield | Usually not observed as a sharp peak. Can cause broadening of other signals.[9][10] |
Frequently Asked Questions (FAQs)
Q1: I see a broad peak in my spectrum that I can't identify. What could it be?
A1: A broad peak could be due to several factors. A very broad signal far downfield (e.g., > 10 ppm) might be from the carboxylic acid proton of unreacted 2,3-dichlorophenylacetic acid or the acid catalyst.[9][10] A broader than usual singlet around 1.5-5 ppm could be water or the hydroxyl proton of methanol. To confirm if a peak is from an exchangeable proton (like -OH or -COOH), you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
Q2: My aromatic region looks more complex than expected. Why?
A2: While you expect a multiplet for the three aromatic protons of this compound, the presence of unreacted 2,3-dichlorophenylacetic acid will also contribute signals in this region (~7.1-7.4 ppm), potentially leading to a more complex pattern. Isomeric impurities, if present from the synthesis of the starting material, would also have distinct aromatic signals.
Q3: I have a singlet around 3.5 ppm. Is it from my product?
A3: The methoxy group of your product is expected around 3.7 ppm. A signal at 3.49 ppm is characteristic of residual methanol.[11] Careful integration of the peaks is crucial. The ratio of the benzylic protons to the methoxy protons in your product should be 2:3. If the integration of the peak around 3.5-3.7 ppm is higher than expected relative to the benzylic protons, it could indicate the presence of both your product's methoxy group and residual methanol.
Q4: How can I remove common solvent impurities?
A4: If you suspect residual solvents like dichloromethane or diethyl ether, you can try removing them under high vacuum. For solvents that are more difficult to remove, co-evaporation with a higher boiling point solvent can be effective. For instance, adding a small amount of toluene and then removing it under vacuum can help azeotropically remove traces of other solvents.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and has a well-defined residual solvent peak at 7.26 ppm.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with your compound or expected impurities.
¹H NMR Data Acquisition
-
Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure accurate integration.
-
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Impurity Identification Workflow
Caption: A flowchart for troubleshooting impurities in this compound via NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2,3-dichlorophenylacetate and Methyl 2,4-dichlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: Methyl 2,3-dichlorophenylacetate and Methyl 2,4-dichlorophenylacetate. Understanding the nuanced differences in their reactivity is crucial for applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where precise control of reaction kinetics and product outcomes is paramount. This comparison is based on established principles of organic chemistry, supported by analogous experimental data, to provide a predictive framework for their chemical behavior.
Introduction
This compound and Methyl 2,4-dichlorophenylacetate are both derivatives of phenylacetic acid, differing only in the substitution pattern of chlorine atoms on the phenyl ring. This seemingly minor structural variance leads to significant differences in their electronic and steric properties, which in turn govern their reactivity, particularly in nucleophilic acyl substitution reactions. While direct comparative kinetic studies for these specific isomers are not extensively available in the public literature, a robust analysis of their expected reactivity can be derived from fundamental organic chemistry principles.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and Methyl 2,4-dichlorophenylacetate is presented below. These properties are essential for designing reaction conditions and for the purification of products.
| Property | This compound | Methyl 2,4-dichlorophenylacetate |
| Molecular Formula | C₉H₈Cl₂O₂ | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol | 219.06 g/mol |
| CAS Number | 10328-87-7 | 55954-23-9 |
| Appearance | - | Colorless to light yellow liquid |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | - | Slightly soluble in water |
Data for this compound is less commonly reported in public databases.
Reactivity Analysis: Electronic and Steric Effects
The reactivity of the ester functional group in these molecules is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects (inductive and resonance) and steric hindrance imposed by the chlorine substituents on the phenyl ring.
Methyl 2,4-dichlorophenylacetate:
-
Electronic Effects: This isomer possesses a chlorine atom at the ortho (C2) position and another at the para (C4) position.
-
Inductive Effect (-I): Both chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, by extension, from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The para-chloro substituent can donate a lone pair of electrons to the ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity at a distant functional group. The ortho-chloro's resonance effect is also present but can be complicated by steric factors.
-
-
Steric Effects: The ortho-chloro substituent introduces significant steric hindrance around the reaction center. This can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.
This compound:
-
Electronic Effects: This isomer has chlorine atoms at the ortho (C2) and meta (C3) positions.
-
Inductive Effect (-I): Both chlorines exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The ortho-chloro substituent can participate in resonance. The meta-chloro substituent, however, cannot donate electrons to the carbon bearing the acetate group via resonance. Therefore, the electron-donating resonance effect is less pronounced in the 2,3-isomer compared to the 2,4-isomer (where the para-substituent contributes).
-
-
Steric Effects: Similar to the 2,4-isomer, the ortho-chloro group in the 2,3-isomer creates steric hindrance around the carbonyl group.
Comparative Reactivity Prediction:
Based on the interplay of these effects, we can predict the relative reactivity of the two isomers in a typical nucleophilic acyl substitution reaction, such as alkaline hydrolysis (saponification).
-
Electronic Effects Dominate: The primary determinant of reactivity in nucleophilic acyl substitution is the electrophilicity of the carbonyl carbon. Both isomers are activated by the strong inductive effect of the two chlorine atoms. However, in the Methyl 2,4-dichlorophenylacetate , the para-chloro substituent can partially offset the electron-withdrawing effect through resonance. In This compound , the meta-chloro substituent's influence is almost purely inductive and electron-withdrawing. This suggests that the carbonyl carbon in the 2,3-isomer is likely to be slightly more electron-deficient.
-
Steric Hindrance is a Key Factor: Both isomers have an ortho-chloro substituent, which will sterically hinder the approach of a nucleophile. This steric effect is expected to be a significant factor in reducing the reaction rate for both compounds compared to an unsubstituted or a meta/para-only substituted analogue.
Overall Prediction: The slightly stronger net electron-withdrawing effect on the carbonyl group of This compound (due to the lack of a para-donating resonance effect) would suggest it is electronically more reactive. However, the steric hindrance from the ortho-chloro group is a powerful deactivating factor in both isomers. Without direct experimental data, it is challenging to definitively state which effect will dominate. It is plausible that This compound would exhibit slightly higher reactivity in reactions where electronic effects are the primary driver and the nucleophile is relatively small. For bulky nucleophiles, the steric hindrance would be the dominant factor, and the reactivity of both isomers would be significantly attenuated.
Experimental Protocols
While direct comparative kinetic data is scarce, a standardized experimental protocol for determining the relative reactivity of these esters via alkaline hydrolysis is provided below. This method can be used to generate the necessary quantitative data for a direct comparison.
Experimental Protocol: Comparative Saponification Rate Study
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and Methyl 2,4-dichlorophenylacetate.
Materials:
-
This compound
-
Methyl 2,4-dichlorophenylacetate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or another suitable solvent to ensure homogeneity)
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M) for back-titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Stopwatch, burettes, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of each ester in ethanol.
-
Equilibrate separate solutions of the ester and NaOH in the constant temperature water bath (e.g., 25°C).
-
-
Initiation of Reaction:
-
Mix equal volumes of the ester and NaOH solutions in a conical flask, starting the stopwatch simultaneously. The final concentrations should be accurately known.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized HCl solution. This neutralizes the remaining NaOH.
-
-
Titration:
-
Back-titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Plot 1/[NaOH] versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the second-order rate constant (k).
-
-
Comparison:
-
Compare the rate constants obtained for this compound and Methyl 2,4-dichlorophenylacetate under identical conditions.
-
Data Presentation
The following table presents a framework for summarizing the expected and experimentally determined reactivity data.
| Compound | Predicted Relative Reactivity | Rationale | Analogous Experimental Data (Rate Constant k) |
| This compound | Potentially slightly higher | Stronger net electron-withdrawing effect due to the absence of a para-donating resonance from the second chlorine. Steric hindrance from the ortho-Cl is a major factor. | Data not readily available |
| Methyl 2,4-dichlorophenylacetate | Potentially slightly lower | Electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of the para-Cl. Steric hindrance from the ortho-Cl is significant. | Data not readily available |
This table should be populated with experimental data obtained from the protocol above for a definitive comparison.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of dichlorophenylacetate isomers in nucleophilic acyl substitution reactions.
Caption: Factors influencing the reactivity of dichlorophenylacetate isomers.
Conclusion
Comparative Analysis of Dichlorophenylacetate Isomers' Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of dichlorophenylacetate isomers. The information is compiled from available scientific literature to offer insights into their mechanisms of action and potential applications.
The position of chlorine atoms on the phenyl ring of dichlorophenylacetate significantly influences its biological activity. While some isomers have been extensively studied for their potent herbicidal properties, others exhibit different biological effects, and for some, there is a notable lack of extensive research. This guide summarizes the known quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug development efforts.
Data Presentation: A Comparative Overview
The biological activities of dichlorophenylacetate isomers vary significantly, with the most pronounced differences observed in their auxin-like (herbicidal) and cytotoxic effects. The following tables summarize the available quantitative data for each isomer. It is important to note that direct comparative studies across all isomers are limited, and the data presented is collated from various sources.
| Isomer | Biological Activity | Test System | Quantitative Data |
| 2,3-Dichlorophenylacetate | Auxin-like (inhibitory) | Avena coleoptile sections | Half-maximal growth inhibition at 106 µg/ml[1] |
| 2,4-Dichlorophenylacetate (2,4-D) | Auxin-like (herbicidal) | Various plant species | Highly active, causes uncontrolled growth |
| Cytotoxicity | MKN74 gastric cancer cells | IC50: 137.38 µM | |
| Cytotoxicity | BJ normal human fibroblasts | IC50: 631.45 µM[2] | |
| Glutathione S-Transferase Inhibition | Tobacco GST1-1 | Apparent Ki: 80 ± 40 µM[3] | |
| Glutathione S-Transferase Inhibition | Tobacco GST2-1 | Apparent Ki: 200 ± 100 µM[3] | |
| 2,5-Dichlorophenylacetate | Auxin-like (inhibitory) | Avena coleoptile sections | Half-maximal growth inhibition at 80 µg/ml[1] |
| 2,6-Dichlorophenylacetate | Cytostatic | Tumour cells | Noted cytostatic activity, but quantitative data is limited[4] |
| 3,4-Dichlorophenylacetate (Dcaa) | Auxin-like | Oat coleoptile segments | Promotes elongation[5][6] |
| Auxin Receptor Binding (TIR1) | Molecular Docking | Binding Energy: -6.037 kcal/mol[5] | |
| 3,5-Dichlorophenylacetate | Antimicrobial | Various microorganisms | Derivatives show activity, but data on the parent compound is limited[7] |
Note: The lack of extensive data for 2,3-, 2,5-, and 3,5-dichlorophenylacetate in key biological assays highlights a significant gap in the current research landscape.
Key Biological Activities and Mechanisms of Action
Auxin-like and Herbicidal Activity
The most well-documented biological activity of certain dichlorophenylacetate isomers is their effect on plant growth, acting as synthetic auxins. This activity is highly dependent on the isomer's structure.
-
2,4-Dichlorophenylacetate (2,4-D): This isomer is a potent synthetic auxin and is widely used as a selective herbicide for broadleaf weeds.[8][9] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[8][3] 2,4-D is perceived by the TIR1/AFB family of auxin receptors.[5]
-
3,4-Dichlorophenylacetate (Dcaa): Recent studies have identified Dcaa as having auxin-like activity.[1][5][6] It promotes the elongation of oat coleoptile segments and the generation of adventitious roots.[5][6] Molecular docking studies show that Dcaa can bind to auxin receptors, with a preference for TIR1.[5]
-
2,3-, 2,5-, and 2,6-Dichlorophenylacetate: In contrast to the growth-promoting effects of 2,4-D and 3,4-Dcaa at certain concentrations, some other isomers have shown inhibitory effects on auxin-induced growth. For instance, 2,3- and 2,5-dichlorophenoxyacetones (structurally related to the corresponding dichlorophenylacetates) have been shown to inhibit the growth of Avena coleoptile sections.[1]
Cytotoxic Activity
Several dichlorophenylacetate isomers and their derivatives have demonstrated cytotoxicity against various cell lines.
-
2,4-Dichlorophenylacetate (2,4-D): Studies have shown that 2,4-D can induce cytotoxicity in different cell lines, including human hepatoma (HepG2) and Chinese hamster ovary (CHO-K1) cells.[10][11][12] The mechanism of cytotoxicity is suggested to involve the induction of apoptosis through a direct effect on the mitochondrial membrane potential.[11] Derivatives of 2,4-D have also been synthesized and tested for their anticancer potential, showing toxicity against gastric cancer cells.[2]
Antimicrobial Activity
The antimicrobial properties of dichlorophenylacetate isomers are less well-characterized. While some derivatives containing the dichlorophenyl moiety have been synthesized and shown to have antimicrobial activity, there is a lack of direct evidence for the parent compounds. For instance, derivatives of 3,5-dichlorophenylacetate have been investigated for their antimicrobial potential.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the biological activities of dichlorophenylacetate isomers, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess these activities.
Auxin Signaling Pathway
The auxin signaling pathway is central to the herbicidal action of isomers like 2,4-D and the auxin-like effects of 3,4-Dcaa. The following diagram illustrates a simplified model of this pathway.
Caption: Simplified auxin signaling pathway.
General Experimental Workflow for Comparative Analysis
A systematic approach is necessary for a comprehensive comparative analysis of the biological activities of dichlorophenylacetate isomers. The following workflow outlines the key steps.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activities.
Protocol 1: Avena Coleoptile Straight Growth Bioassay for Auxin Activity
This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile sections.
Materials:
-
Avena sativa (oat) seeds
-
Dichlorophenylacetate isomer solutions of varying concentrations
-
Control solution (e.g., buffer)
-
Petri dishes
-
Filter paper
-
Ruler or digital caliper
-
Incubator with controlled temperature and light
Procedure:
-
Seed Germination: Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green light, cut 10 mm sections from the coleoptiles, 3 mm below the tip.
-
Incubation: Float the sections in petri dishes containing the test solutions of different isomer concentrations or the control solution.
-
Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the control and plot a dose-response curve to determine the concentration that gives 50% of the maximal response (ED50) or inhibition.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell lines (e.g., HepG2, BJ fibroblasts)
-
Dichlorophenylacetate isomer solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the dichlorophenylacetate isomers. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Dichlorophenylacetate isomer solutions
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the dichlorophenylacetate isomer solutions in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the isomer at which there is no visible growth of the microorganism.
Conclusion
The biological activity of dichlorophenylacetate isomers is highly dependent on the substitution pattern of the chlorine atoms. While 2,4-D is a well-established herbicide with potent auxin-like activity, and 3,4-Dcaa shows similar properties, other isomers like 2,3-, 2,5-, and 2,6-dichlorophenylacetate appear to have inhibitory or different biological effects. The cytotoxic potential of these compounds, particularly 2,4-D and 2,6-dichlorophenylacetate, warrants further investigation for potential therapeutic applications. A significant lack of quantitative data for several of the isomers presents a clear opportunity for future research to complete the comparative analysis and fully understand the structure-activity relationships within this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xtbg.cas.cn [xtbg.cas.cn]
- 4. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dichlorophenylacetic acid(6575-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Methyl 2,3-Dichlorophenylacetate and Its Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Methyl 2,3-dichlorophenylacetate and its positional isomers. This report provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for analysis.
This guide offers an objective spectroscopic comparison of this compound and its five positional isomers: Methyl 2,4-dichlorophenylacetate, Methyl 2,5-dichlorophenylacetate, Methyl 2,6-dichlorophenylacetate, Methyl 3,4-dichlorophenylacetate, and Methyl 3,5-dichlorophenylacetate. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical development, where precise molecular structure is paramount.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Isomer | -CH₂- (s) | -OCH₃ (s) | Aromatic Protons (m) |
| This compound | ~3.89 | ~3.71 | ~7.18-7.45 |
| Methyl 2,4-dichlorophenylacetate | ~3.67 | ~3.70 | ~7.20-7.40 |
| Methyl 2,5-dichlorophenylacetate | ~3.68 | ~3.71 | ~7.25-7.35 |
| Methyl 2,6-dichlorophenylacetate | ~4.05 | ~3.70 | ~7.20-7.40 |
| Methyl 3,4-dichlorophenylacetate | ~3.63 | ~3.69 | ~7.15-7.42 |
| Methyl 3,5-dichlorophenylacetate | ~3.64 | ~3.69 | ~7.20-7.30 |
Note: The chemical shifts for aromatic protons are presented as a range due to complex splitting patterns. 's' denotes a singlet, and 'm' denotes a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Isomer | C=O | -CH₂- | -OCH₃ | Aromatic Carbons |
| This compound | ~170.1 | ~39.0 | ~52.5 | ~127.5, 129.8, 130.8, 132.5, 133.9, 135.2 |
| Methyl 2,4-dichlorophenylacetate | ~170.5 | ~38.2 | ~52.4 | ~127.5, 129.5, 131.2, 133.0, 134.8, 135.5 |
| Methyl 2,5-dichlorophenylacetate | ~170.3 | ~38.4 | ~52.5 | ~128.8, 129.0, 130.5, 131.9, 132.6, 137.1 |
| Methyl 2,6-dichlorophenylacetate | ~169.8 | ~36.1 | ~52.4 | ~128.6, 130.0, 131.5, 135.2 |
| Methyl 3,4-dichlorophenylacetate | ~170.8 | ~40.2 | ~52.4 | ~128.5, 130.5, 130.8, 132.5, 133.0, 136.1 |
| Methyl 3,5-dichlorophenylacetate | ~170.6 | ~40.5 | ~52.5 | ~127.8, 130.5, 135.2, 138.9 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~1740 | ~1200 | ~700-800 |
| Methyl 2,4-dichlorophenylacetate | ~1738 | ~1210 | ~700-850 |
| Methyl 2,5-dichlorophenylacetate | ~1742 | ~1205 | ~700-850 |
| Methyl 2,6-dichlorophenylacetate | ~1745 | ~1215 | ~750-800 |
| Methyl 3,4-dichlorophenylacetate | ~1735 | ~1195 | ~700-850 |
| Methyl 3,5-dichlorophenylacetate | ~1737 | ~1198 | ~700-850 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 218/220/222 | 159/161, 124 |
| Methyl 2,4-dichlorophenylacetate | 218/220/222 | 159/161, 124 |
| Methyl 2,5-dichlorophenylacetate | 218/220/222 | 159/161, 124 |
| Methyl 2,6-dichlorophenylacetate | 218/220/222 | 159/161, 124 |
| Methyl 3,4-dichlorophenylacetate | 218/220/222 | 159/161, 124 |
| Methyl 3,5-dichlorophenylacetate | 218/220/222 | 159/161, 124 |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Conditions: A 1 µL aliquot of the sample solution was injected into a gas chromatograph equipped with a 30 m x 0.25 mm (I.D.) x 0.25 µm film thickness non-polar capillary column. The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass range scanned was from m/z 40 to 450.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomeric compounds.
Caption: Workflow for the spectroscopic analysis and comparison of methyl dichlorophenylacetate isomers.
Validating the Purity of Methyl 2,3-dichlorophenylacetate: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like Methyl 2,3-dichlorophenylacetate is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary method for purity validation, alongside alternative analytical techniques. The information presented is supported by established methodologies for structurally similar compounds, offering a robust framework for analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and reproducibility. A validated Reversed-Phase HPLC (RP-HPLC) method provides a reliable approach for quantifying this compound and its potential impurities.
Comparison of HPLC-UV Methods for Analogous Compounds
| Parameter | 2,6-Dichlorophenylacetic Acid | 2,4-Dichlorophenoxyacetic Acid | Methyl 2,5-dichlorobenzoate | Proposed Method for this compound |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | XDB-C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or other reversed-phase | C18 (e.g., 150 or 250 mm x 4.6 mm, 3.5 or 5 µm) |
| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% formic or acetic acid) | Acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid | Acetonitrile and acidified water (e.g., phosphoric or formic acid) | Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid |
| Elution | Isocratic or Gradient | Gradient | Isocratic or Gradient | Gradient elution for optimal separation of potential impurities |
| Flow Rate | Typically 1.0 mL/min | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection (UV) | ~230-280 nm | 230 nm | Not specified | ~270 nm (to be determined by UV scan) |
| Injection Volume | 20 µL | 5 µL | Not specified | 10-20 µL |
| Column Temp. | Ambient or controlled (e.g., 40°C) | 40°C | Not specified | 40°C for improved reproducibility |
Detailed Experimental Protocol (Proposed HPLC-UV Method)
This protocol outlines a representative method for the purity validation of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid or Trifluoroacetic acid (analytical grade).
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 270 nm (or the λmax determined from a UV scan of this compound).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL. Further dilute as necessary.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful tool, other analytical techniques can provide complementary or confirmatory data for the purity assessment of this compound.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | High resolution, quantitative, robust, widely available. | Requires chromophore, may not resolve all impurities. | Routine purity testing and quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity.[1] | High efficiency for volatile compounds, sensitive detectors (e.g., FID, MS).[2] | Requires analyte to be volatile and thermally stable; derivatization may be needed.[3] | Analysis of volatile impurities and residual solvents. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[4] | High efficiency, small sample volume, can separate charged and neutral molecules.[4][5] | Lower sensitivity for some compounds compared to HPLC, reproducibility can be challenging.[6] | Analysis of polar and charged impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[7][8] | Absolute quantification without a specific reference standard for each impurity, provides structural information.[9][10] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[7] | Orthogonal method for purity confirmation and quantification of major components. |
Conclusion
For the routine and reliable purity validation of this compound, a well-developed and validated HPLC-UV method is the recommended approach. It offers a balance of performance, cost-effectiveness, and regulatory acceptance. However, for a comprehensive characterization and to address specific analytical challenges, orthogonal techniques such as Gas Chromatography for volatile impurities and Quantitative NMR for absolute purity determination are invaluable. The choice of the most appropriate analytical strategy will ultimately depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the intended use of the compound.
References
- 1. cheminent.fi [cheminent.fi]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. veeprho.com [veeprho.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary Electrophoresis: Revolutionizing Analytical Techniques Across Scientific Domains - Amerigo Scientific [amerigoscientific.com]
- 6. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthesis of Dichlorophenylacetic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for methyl 2,4-dichlorophenylacetate and methyl 2,6-dichlorophenylacetate, critical intermediates in the manufacturing of various pharmaceuticals. The following sections detail distinct synthetic pathways, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an informed selection of the most suitable method based on laboratory and industrial requirements.
Comparative Analysis of Synthesis Methods
Two primary strategies for the synthesis of dichlorophenylacetic acid methyl esters are presented: a two-step approach involving the synthesis of the corresponding carboxylic acid followed by esterification, and a direct synthesis from a suitable precursor. This guide focuses on the most commonly documented and practical routes for each isomer.
Table 1: Comparison of Quantitative Data for Synthesis Methods
| Parameter | Method A: Synthesis of Methyl 2,6-Dichlorophenylacetate | Method B: Synthesis of Methyl 2,4-Dichlorophenoxyacetate * |
| Starting Material | 2,6-Dichlorobenzyl Cyanide | 2,4-Dichlorophenol |
| Key Reagents | Potassium Hydroxide, Methanol, Sulfuric Acid | Methyl Chloroacetate, Sodium Carbonate, Water Entrainer |
| Overall Yield | ~80% (calculated from two steps) | 91.3 - 97.5%[1] |
| Purity | High (after purification) | 99.1 - 99.3%[1] |
| Reaction Time | Hydrolysis: ~20 hours; Esterification: ~4-18 hours | ~8 - 10 hours[1] |
| Key Advantages | Readily available starting material. | High yield and purity in a one-pot process. |
| Key Disadvantages | Two distinct reaction steps. | Produces the phenoxyacetate, not the phenylacetate. |
*Note: Data for the direct synthesis of methyl 2,4-dichlorophenylacetate is not as readily available in the reviewed literature. The data presented for Method B pertains to the synthesis of the structurally related methyl 2,4-dichlorophenoxyacetate, which follows a similar synthetic logic and for which detailed protocols are available.
Experimental Protocols
Method A: Two-Step Synthesis of Methyl 2,6-Dichlorophenylacetate
This method involves the hydrolysis of 2,6-dichlorobenzyl cyanide to 2,6-dichlorophenylacetic acid, followed by a classic Fischer-Speier esterification.
Step 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide to 2,6-Dichlorophenylacetic Acid
-
Materials: 2,6-dichlorobenzyl cyanide, potassium hydroxide, ethanol, water, concentrated hydrochloric acid, chloroform, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.
-
Add potassium hydroxide (approximately 5 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[2]
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3.
-
Extract the product with chloroform.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2,6-dichlorophenylacetic acid.[2] The reported yield for this step is approximately 83%.[1]
-
Step 2: Fischer-Speier Esterification of 2,6-Dichlorophenylacetic Acid
-
Materials: 2,6-Dichlorophenylacetic acid, anhydrous methanol, concentrated sulfuric acid, saturated aqueous sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Suspend 2,6-dichlorophenylacetic acid (1.0 eq.) in anhydrous methanol (20-30 eq.), which serves as both reactant and solvent, in a dry round-bottom flask.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction by TLC (Thin Layer Chromatography) until completion (typically 4-18 hours).
-
Allow the reaction to cool to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the bulk of the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dichlorophenylacetate.
-
Method B: One-Pot Synthesis of Methyl 2,4-Dichlorophenoxyacetate
This method directly synthesizes the ester from 2,4-dichlorophenol and methyl chloroacetate.
-
Materials: 2,4-dichlorophenol, anhydrous sodium carbonate, methyl chloroacetate, tetrabutylammonium bromide (catalyst), water.
-
Procedure:
-
In a reaction flask, add 2,4-dichlorophenol (1.0 eq.), anhydrous sodium carbonate (1.5 eq.), methyl chloroacetate (1.5 eq.), and a catalytic amount of tetrabutylammonium bromide.
-
Heat the mixture to 80-85°C and stir for approximately 24 hours, or until HPLC analysis indicates the absence of 2,4-dichlorophenol.
-
Add water to the system and heat under reflux for about 10 hours, monitoring for the disappearance of the intermediate.
-
The work-up typically involves cooling, extraction, and purification to yield the final product. Yields for this method are reported to be in the range of 91.3% to 97.5% with high purity.[1]
-
Synthesis Workflow Diagrams
The logical steps for the described synthesis methods are visualized below using the DOT language.
Caption: Comparative workflow of the synthesis methods.
Concluding Remarks
The synthesis of methyl 2,6-dichlorophenylacetate via the hydrolysis of 2,6-dichlorobenzyl cyanide followed by esterification is a well-established and reliable method. While it involves two separate steps, the starting materials are readily accessible. For the synthesis of the 2,4-isomer, a direct, one-pot reaction from 2,4-dichlorophenol is highly efficient for the analogous phenoxyacetate and suggests a promising, though less documented, route for the phenylacetate. The choice between these methodologies will depend on factors such as the availability of starting materials, desired final product structure, and the operational capacity for single versus multi-step syntheses. Further process optimization may be required to adapt these protocols for large-scale industrial production.
References
Comparative Analysis of Methyl 2,3-dichlorophenylacetate and its Analogs: A Look into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on Methyl 2,3-dichlorophenylacetate are not extensively available in public literature, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. This guide explores the SAR of chlorinated phenylacetic acid derivatives, drawing comparisons to both herbicidal compounds and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. This dual-perspective approach allows for a broader understanding of how the dichlorinated phenylacetate scaffold can influence biological outcomes.
Potential Biological Activities: A Tale of Two Pathways
The structure of this compound, featuring a chlorinated aromatic ring linked to an acetic acid ester, is reminiscent of two distinct classes of biologically active molecules:
-
Auxin-like Herbicides: Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf plants.[1][2][3][4][5] The structural similarity suggests that this compound could potentially exhibit phytotoxic properties through a similar mechanism.
-
Anti-inflammatory Agents: Diclofenac, a potent NSAID, is a derivative of phenylacetic acid containing a 2,6-dichloroaniline moiety.[6] Its anti-inflammatory, analgesic, and antipyretic effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[7] This suggests that chlorinated phenylacetic acid derivatives, including this compound, may possess anti-inflammatory properties.
Structure-Activity Relationship Insights from Analogs
Due to the limited direct data on this compound, we will infer potential SAR from related compounds.
Herbicidal Activity Perspective
Studies on phenoxyacetic acid-derived herbicides indicate that the number and position of chlorine atoms on the aromatic ring are crucial for their biological activity.[8] Generally, the presence of chlorine atoms enhances the herbicidal effect compared to the unsubstituted parent compound. The substitution pattern influences the molecule's ability to interact with the auxin receptors in plants.
Anti-inflammatory Activity Perspective: Comparison with Diclofenac Analogs
The SAR of diclofenac and its analogs has been extensively studied, providing a framework for understanding the potential anti-inflammatory activity of chlorinated phenylacetic acids. Key takeaways from these studies include:
-
Acidic Moiety: A carboxylic acid group (or a group that can be hydrolyzed to a carboxylic acid, like the methyl ester in our target molecule) is generally required for anti-inflammatory activity.[9][10]
-
Substitution on the Phenyl Ring: The presence and position of chlorine atoms on the phenylacetic acid ring significantly influence activity. In diclofenac, the two chlorine atoms at the 2 and 6 positions of the aniline ring are critical for its high potency.[7] This ortho-disubstitution forces a twisted conformation, which is believed to be optimal for binding to the COX enzyme's active site.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the chlorine and other substituents, plays a crucial role in its ability to reach the target enzyme.[7]
Quantitative Data from Analog Studies
To provide a quantitative comparison, the following table summarizes the inhibitory activity of diclofenac and other relevant compounds against COX-1 and COX-2 enzymes. It is important to note that these are not direct analogs of this compound in a systematic SAR study, but they provide a valuable benchmark for anti-inflammatory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 4.802[11] | 0.822[11] | 5.84 |
| Ibuprofen | >100[12] | 2.4[12] | >41.7 |
| Celecoxib | 15[12] | 0.091[11] | 164.8 |
| Indomethacin | 0.1[13] | 1.8[13] | 0.056 |
Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and in the process, a probe is oxidized to produce a fluorescent signal. The inhibition of this reaction by a test compound is quantified.[14][15]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compounds and known inhibitors (e.g., Diclofenac, Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a vehicle control (solvent only).
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Prostaglandin E2 (PGE2) Immunoassay
This assay measures the amount of PGE2 produced by cells, which is a downstream product of COX activity.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.[5][9][10][16][17]
Materials:
-
PGE2 ELISA Kit (containing pre-coated plates, PGE2 standards, HRP-conjugated PGE2, antibodies, wash buffer, substrate, and stop solution)
-
Cell culture supernatant or other biological samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided PGE2 standards. Prepare samples (e.g., supernatant from LPS-stimulated macrophages treated with test compounds).
-
Competitive Binding: Add standards and samples to the wells of the antibody-coated plate. Then, add the HRP-conjugated PGE2 to each well. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. raybiotech.com [raybiotech.com]
- 17. arborassays.com [arborassays.com]
Comparative Toxicity of Dichlorophenylacetate Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the toxicity associated with various isomers of dichlorophenylacetate. Due to a scarcity of direct comparative studies in publicly available literature, this document synthesizes existing data for individual isomers to facilitate a preliminary assessment of their relative toxic potential. The information is intended to guide further research and support informed decisions in drug development and chemical safety assessment.
Quantitative Toxicity Data
| Isomer | Acute Oral Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Specific Target Organ Toxicity (Single Exposure) |
| 2,3-Dichlorophenylacetate | Harmful if swallowed | Causes skin irritation | Causes serious eye damage | May cause respiratory irritation |
| 2,4-Dichlorophenylacetate | Harmful if swallowed | Causes skin irritation | Causes serious eye damage | May cause respiratory irritation |
| 2,5-Dichlorophenylacetate | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 2,6-Dichlorophenylacetate | Data not readily available | Causes skin irritation[1] | Causes serious eye irritation[1] | May cause respiratory irritation[1] |
| 3,4-Dichlorophenylacetate | Data not readily available | Causes skin irritation[2] | Causes serious eye irritation[2] | May cause respiratory irritation[2] |
| 3,5-Dichlorophenylacetate | Data not readily available | Causes skin irritation[3] | Causes serious eye irritation[3] | Data not readily available |
Note: The toxicological data presented is primarily based on GHS classifications from various sources and may not be derived from comprehensive comparative studies.
Experimental Protocols
Standardized in vitro assays are crucial for determining the cytotoxic potential of chemical compounds. Below are detailed methodologies for two common assays used in toxicology.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4][5] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenylacetate isomers in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) in the presence of a catalyst to form a red formazan product.[8] The amount of formazan formed, measured by absorbance, is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[8]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically includes the substrate, cofactor, and tetrazolium salt. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction (if necessary): Some protocols may require the addition of a stop solution (e.g., 1M acetic acid) to terminate the enzymatic reaction.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Visualizations
Hypothetical Signaling Pathway for Dichlorophenylacetate-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway for cytotoxicity induced by dichlorophenylacetate isomers. This pathway is inferred from the known mechanisms of the related compound, 2,4-dichlorophenoxyacetic acid, and other chlorinated aromatic compounds, which have been shown to induce oxidative stress and apoptosis.[10][11][12] This is a hypothetical model and requires experimental validation for dichlorophenylacetate isomers.
Caption: Hypothetical pathway of dichlorophenylacetate-induced apoptosis.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a standard workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. QSAR analysis of the toxicity of aromatic compounds to Chlorella vulgaris in a novel short-term assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]
- 12. researchgate.net [researchgate.net]
Differentiating Dichlorophenylacetate Isomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the differentiation of three dichlorophenylacetate isomers: 2,4-dichlorophenylacetate, 2,6-dichlorophenylacetate, and 3,4-dichlorophenylacetate. While the principles discussed here apply to the acetate esters, the provided experimental data is based on the more readily available information for their corresponding acid forms (dichlorophenylacetic acids), which serve as a valid proxy for demonstrating the differentiative power of GC-MS.
Experimental Data Comparison
Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase, resulting in distinct retention times. Mass Spectrometry then fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification. The differentiation of dichlorophenylacetate isomers relies on variations in their chromatographic elution and mass spectral fragmentation patterns.
While retention times are highly dependent on the specific analytical column and conditions, the mass spectra provide a more universal basis for identification. The following table summarizes the key mass-to-charge ratio (m/z) fragments observed for the dichlorophenylacetic acid isomers, which are expected to be analogous for the corresponding acetate esters with predictable mass shifts.
| Isomer | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2,4-Dichlorophenylacetic Acid | 205.03 | 159, 161[1] |
| 2,6-Dichlorophenylacetic Acid | 205.03 | 169, 159, 125, 204[2][3] |
| 3,4-Dichlorophenylacetic Acid | 205.03 | 159, 161, 204, 125, 206[4] |
Note: The mass spectra of the corresponding methyl or ethyl esters would show a molecular ion peak corresponding to their higher molecular weight and fragment ions resulting from the loss of the alkoxy group and other characteristic cleavages.
Experimental Protocol
This section outlines a general GC-MS methodology suitable for the separation and analysis of dichlorophenylacetate isomers. Optimization of these parameters may be required for specific instrumentation and applications.
1. Sample Preparation:
-
Dissolve a known quantity of the dichlorophenylacetate isomer mixture in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
2. GC-MS Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
Visualizing the Process and Structures
To better illustrate the analytical workflow and the molecular differences between the isomers, the following diagrams are provided.
Caption: A typical workflow for GC-MS analysis.
Caption: Structures and potential fragmentation pathways.
References
- 1. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Reactivity of Methyl 2,3-dichlorophenylacetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Methyl 2,3-dichlorophenylacetate and its derivatives. Direct experimental data on the cross-reactivity of this compound is limited in publicly available literature. Therefore, this guide leverages data from structurally similar compounds, particularly chlorinated phenylacetic acid derivatives and the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide an objective comparison and infer potential cross-reactivity profiles. The experimental data presented is drawn from studies on these analogous compounds.
Data Presentation: Inferred Cross-Reactivity in Immunoassays
The following table summarizes cross-reactivity data for compounds structurally related to this compound in immunoassays developed for 2,4-D. This data can be used to estimate the potential cross-reactivity of this compound derivatives. The cross-reactivity is typically determined in competitive immunoassays and is expressed as a percentage relative to the primary analyte (2,4-D).
| Compound | Structural Similarity to this compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated aromatic ring with an acetic acid side chain | Fluorescence Polarization Immunoassay (FPIA) | 100 | [1] |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Additional chlorine on the aromatic ring | FPIA | < 20 | [1] |
| 4-Chlorophenoxyacetic acid (4-CPA) | Single chlorine on the aromatic ring | FPIA | < 0.001 | [1] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Methyl and chloro substituents on the aromatic ring | Not Specified | High | [2] |
| Phenylacetic acid | Unsubstituted aromatic ring with an acetic acid side chain | Not Specified | Low | [3] |
Note: The cross-reactivity of a given derivative will heavily depend on the specific antibody used in the assay and the nature and position of the substitutions on the phenylacetate core. It is anticipated that the methyl ester of 2,3-dichlorophenylacetate would exhibit different binding characteristics compared to the free acid.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cross-reactivity of compounds like this compound derivatives.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a standard method for quantifying an antigen (in this case, a this compound derivative) in a sample.
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (or a closely related hapten) and a protein (e.g., Bovine Serum Albumin - BSA).
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like non-fat dry milk or BSA.
-
Competitive Reaction: A mixture of a fixed concentration of a specific antibody and the sample (containing the analyte of interest) is added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibodies and analyte.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100, where IC50 is the concentration that causes 50% inhibition of the maximum signal.[4]
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay technique that measures the change in the polarization of fluorescent light emitted by a tracer molecule.
-
Reagents: The assay requires a specific antibody, a fluorescently labeled tracer (a derivative of the target analyte), and the sample to be analyzed.[1]
-
Competitive Binding: The antibody, tracer, and sample are mixed together. The analyte in the sample competes with the tracer for binding to the antibody.
-
Polarization Measurement: The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured.
-
When the tracer is bound to the larger antibody molecule, its rotation is slower, and the emitted light remains highly polarized.
-
When the tracer is free in solution, it rotates more rapidly, leading to depolarization of the emitted light.
-
-
Quantification: The degree of polarization is inversely related to the concentration of the analyte in the sample. A standard curve is generated to determine the concentration of the analyte in unknown samples.[5]
Mandatory Visualization
The following diagrams illustrate key concepts related to the analysis of this compound derivatives.
Caption: Workflow for determining cross-reactivity using a competitive immunoassay.
Many phenylacetate derivatives with auxin-like activity exert their biological effects by interacting with the auxin signaling pathway in plants.[6][7]
Caption: Simplified auxin signaling pathway, a potential target for phenylacetate derivatives.
References
- 1. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Methyl 2,3-dichlorophenylacetate and its Alternatives in the Synthesis of Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic intermediates used in the production of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on benchmarking the performance of Methyl 2,3-dichlorophenylacetate against other established synthetic precursors. This document outlines various synthetic strategies, presents comparative experimental data, and provides detailed experimental protocols to aid researchers in process optimization and selection of the most efficient synthetic route.
Introduction to Synthetic Intermediates for Diclofenac
Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, is a cornerstone of pain and inflammation management. Its synthesis can be achieved through several pathways, each employing different key intermediates. The choice of intermediate significantly impacts the overall yield, purity, cost-effectiveness, and environmental footprint of the manufacturing process. While various phenylacetic acid derivatives are utilized, this guide specifically evaluates the potential of this compound in this context and compares it with other prominent synthetic routes.
Comparative Analysis of Synthetic Routes
The synthesis of Diclofenac predominantly involves the formation of the N-phenyl bond between a phenylacetic acid derivative and 2,6-dichloroaniline. Key strategies include the Ullmann condensation, Smiles rearrangement, and Chapman rearrangement. Below is a comparison of three major synthetic routes, each starting from a different precursor.
Data Presentation: Comparison of Synthetic Routes to Diclofenac
| Parameter | Route 1: From Phenylacetate Derivative (Hypothesized for this compound) | Route 2: From Aniline and Chloroacetic Acid | Route 3: From 2,6-dichloroaniline and Phenylacetyl Chloride |
| Key Intermediate(s) | This compound, 2,6-dichloroaniline | 2-chloro-N-phenylacetamide, 2,6-dichlorophenol | N-(2,6-dichlorophenyl)phenylacetamide |
| Key Reaction(s) | Ullmann Condensation | Smiles Rearrangement | Friedel-Crafts Cyclization, Hydrolysis |
| Overall Yield | Variable (dependent on specific conditions) | ~63%[1][2] | High (step-wise yields are high) |
| Reaction Steps | Fewer steps potentially | Multi-step synthesis (6 steps in a flow process)[1] | Multi-step process |
| Reagents & Conditions | Copper catalyst, high temperature | Base (e.g., K2CO3), phase transfer catalyst | Lewis acid (e.g., AlCl3), organic solvents |
| Advantages | Potentially more direct route | Well-established, can be adapted to continuous flow[1] | High yielding individual steps |
| Disadvantages | Harsh reaction conditions for Ullmann condensation | Multiple steps can lower overall efficiency | Use of corrosive and hazardous reagents (e.g., AlCl3, thionyl chloride) |
Experimental Protocols
Route 1: Hypothesized Synthesis from this compound via Ullmann Condensation
This proposed route is based on the established Ullmann condensation reaction for the formation of diaryl amines.
Step 1: Ullmann Condensation A mixture of this compound, 2,6-dichloroaniline, a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMF or DMSO) is heated at an elevated temperature (typically 120-180 °C) for several hours. The reaction is monitored by TLC or HPLC for the formation of methyl 2-(2,6-dichloroanilino)phenylacetate.
Step 2: Hydrolysis The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol or ethanol) to yield Diclofenac. The product is then precipitated by acidification.
Route 2: Synthesis from Aniline and Chloroacetic Acid via Smiles Rearrangement
This route has been successfully implemented in a continuous flow process[1].
Step 1: Amidation Aniline is reacted with chloroacetic acid to form 2-chloro-N-phenylacetamide.
Step 2: Etherification The resulting amide is then reacted with 2,6-dichlorophenol in the presence of a base to form an ether.
Step 3: Smiles Rearrangement The ether intermediate undergoes a Smiles rearrangement to form N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.
Step 4 & 5: Chlorination and Cyclization The hydroxyl group is replaced by chlorine using a chlorinating agent, followed by an intramolecular Friedel-Crafts reaction to form 1-(2,6-dichlorophenyl)indolin-2-one.
Step 6: Hydrolysis The final step involves the hydrolysis of the lactam ring to yield Diclofenac.
Route 3: Synthesis from 2,6-dichloroaniline and Phenylacetyl Chloride
This is a classical approach to Diclofenac synthesis.
Step 1: Amidation 2,6-dichloroaniline is acylated with phenylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield N-(2,6-dichlorophenyl)phenylacetamide[3].
Step 2: Chlorination The amide is chlorinated at the alpha-carbon using a suitable chlorinating agent.
Step 3: Friedel-Crafts Cyclization The chlorinated intermediate undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid like aluminum chloride to form 1-(2,6-dichlorophenyl)indolin-2-one.
Step 4: Hydrolysis The indolinone intermediate is then hydrolyzed with a strong base to open the lactam ring and form Diclofenac.
Mandatory Visualizations
Mechanism of Action of Diclofenac
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Mechanism of action of Diclofenac via inhibition of COX enzymes.
Experimental Workflow for Comparative Synthesis
The following diagram illustrates a generalized workflow for the synthesis and comparison of Diclofenac through different routes.
Caption: Generalized workflow for the synthesis and analysis of Diclofenac.
Conclusion
The selection of a synthetic route for Diclofenac production is a critical decision that balances efficiency, cost, and safety. While a direct, optimized protocol for the use of this compound is not widely published, its structural similarity to other phenylacetate precursors suggests its potential as a viable intermediate, likely through an Ullmann condensation. However, this route may require harsh conditions.
Alternative routes starting from aniline and chloroacetic acid or 2,6-dichloroaniline and phenylacetyl chloride are well-documented. The former offers the advantage of being adaptable to modern continuous flow chemistry, potentially leading to improved safety and efficiency[1]. The latter involves robust, high-yielding steps but utilizes hazardous reagents.
For researchers and drug development professionals, the choice of intermediate will depend on the specific capabilities and priorities of the laboratory or manufacturing facility. Further process development and optimization of the Ullmann condensation route using this compound could reveal it to be a competitive alternative to the currently established methods. This guide serves as a foundational resource for such investigations, providing a comparative framework for these important synthetic decisions.
References
- 1. Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing diclofenac sodium - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Safe Disposal of Methyl 2,3-dichlorophenylacetate: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 2,3-dichlorophenylacetate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling chlorinated organic compounds and should be executed in strict adherence to local, regional, and national hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and related chlorinated compounds. This substance is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] It is also very toxic to aquatic life.[1][2]
Proper personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Wear chemical-impermeable gloves.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of a related compound, Methyl dichloroacetate, to provide an understanding of the substance's characteristics.
| Property | Value |
| Physical State | Liquid[5] |
| Appearance | Colorless[5] |
| Melting Point/Range | -52 °C / -61.6 °F[5] |
| Boiling Point/Range | 141 - 145 °C / 285.8 - 293 °F @ 760 mmHg[5] |
| Flash Point | 80 °C / 176 °F[5] |
| Vapor Pressure | 4.7 hPa @ 20 °C[5] |
| Specific Gravity | 1.381[5] |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not empty into drains or release to the environment.[1][3][4]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Whenever possible, keep different hazardous wastes separate to ensure proper disposal options.[6]
Step 2: Containerization
-
Place the waste in a suitable, closed, and properly labeled container to prevent leakage or spillage.[3][4][5]
-
Containers must be kept tightly closed in a dry, cool, and well-ventilated place.[3][4][5]
-
Store containers away from incompatible materials such as strong bases, oxidizing agents, acids, and reducing agents.[3][5]
Step 3: Accidental Spill Cleanup
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[3][4]
-
Wear appropriate personal protective equipment (PPE) as outlined above.[4]
-
For liquid spills, soak up with inert absorbent material (e.g., sand, vermiculite).[3]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3][5]
-
The disposal must be in accordance with local and national regulations.[7] It is the responsibility of the waste generator to ensure complete and accurate classification of the hazardous waste.[3]
-
Entrust the disposal to a licensed waste disposal company.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 2,3-dichlorophenylacetate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2,3-dichlorophenylacetate. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical safety goggles | Nitrile gloves (double-gloved) for splash protection only. Change immediately upon contact. | Not generally required when handled in a certified chemical fume hood. | Standard laboratory coat |
| High-Volume Handling or Potential for Splash | Chemical safety goggles and a face shield | Viton™ gloves. Consider double-gloving with an inner nitrile glove. | Air-purifying respirator with an organic vapor/acid gas (yellow) cartridge. | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup | Chemical safety goggles and a face shield | Viton™ gloves | Air-purifying respirator with an organic vapor/acid gas (yellow) cartridge. | Chemical-resistant suit or coveralls |
Glove Selection and Breakthrough Times:
Studies on chlorinated aromatic compounds, which are structurally similar to this compound, have shown significant differences in the protective capabilities of common glove materials.[1]
| Glove Material | Breakthrough Time | Recommendation |
| Viton™ | > 4 hours | Recommended for prolonged handling or immersion. |
| Nitrile | < 1 hour | Not recommended for prolonged contact. Suitable for incidental splash protection only; must be changed immediately upon contamination.[1] |
| Butyl Rubber | Not specifically tested, but generally offers good resistance to esters and aromatic hydrocarbons. | A potential alternative to Viton™, but specific breakthrough data is not available. |
| Natural Rubber (Latex) | Poor resistance to halogenated organic compounds. | Not Recommended . |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
